2,6-Dimethyl-4'-fluorobenzophenone
Description
Properties
IUPAC Name |
(2,6-dimethylphenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHWMBFDQOQTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253435 | |
| Record name | (2,6-Dimethylphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356040-81-8 | |
| Record name | (2,6-Dimethylphenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356040-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dimethyl-4'-fluorobenzophenone chemical structure and properties
[1]
Chemical Identity & Structural Analysis[2]
Nomenclature and Identifiers
-
IUPAC Name: (4-Fluorophenyl)(2,6-dimethylphenyl)methanone[1]
-
Common Name: this compound
-
Molecular Formula: C
H FO[1] -
Molecular Weight: 228.26 g/mol [1]
-
SMILES: Cc1cccc(C)c1C(=O)c2ccc(F)cc2
Structural Conformation (The "Ortho Effect")
The defining feature of this molecule is the steric bulk provided by the methyl groups at positions 2 and 6. In a standard benzophenone, the two phenyl rings can rotate to achieve a balance between steric repulsion and
-
Planar Benzophenone: High conjugation, lower carbonyl stretching frequency.
-
2,6-Dimethyl Variant: The methyl groups clash with the carbonyl oxygen and the orth-hydrogens of the opposing ring.[1] This forces the 2,6-dimethylphenyl ring to rotate nearly perpendicular to the carbonyl plane.
-
Consequence 1: Reduced conjugation between the 2,6-dimethyl ring and the carbonyl.
-
Consequence 2: The carbonyl carbon is more electron-deficient (higher IR frequency) but sterically shielded from nucleophilic attack.[1]
-
Synthesis Protocol
The most reliable route for high-purity synthesis is the Friedel-Crafts Acylation of fluorobenzene using 2,6-dimethylbenzoyl chloride.[1] This pathway ensures regiospecificity; the fluorine atom directs the incoming acyl group to the para position, while the pre-existing methyls on the acyl chloride are locked in place.
Reaction Scheme (Graphviz)
Figure 1: Friedel-Crafts acylation pathway utilizing the para-directing effect of fluorine.[1]
Step-by-Step Methodology
Reagents:
-
2,6-Dimethylbenzoyl chloride (1.0 equiv)[1]
-
Fluorobenzene (1.2 equiv or used as solvent)
-
Aluminum Chloride (AlCl
), anhydrous (1.1 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if fluorobenzene is not used as solvent.[1]
Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (N
or Ar).[2] -
Lewis Acid Activation: Charge the flask with anhydrous AlCl
and dry DCM. Cool to 0°C in an ice bath. -
Acyl Chloride Addition: Add 2,6-dimethylbenzoyl chloride dropwise. Stir for 15 minutes to generate the acylium ion complex (solution typically turns yellow/orange).
-
Substrate Addition: Add fluorobenzene dropwise over 20 minutes, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/HPLC), heat to reflux (40°C for DCM) for 2–4 hours.
-
Quenching: Pour the reaction mixture carefully into a beaker of crushed ice/HCl (conc.) to decompose the aluminum complex.
-
Workup: Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous MgSO
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Physicochemical Properties[3][4][5][6][7][8]
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | White to off-white needles |
| Melting Point | 55 – 65 °C (Predicted) | Lower than 4,4'-difluoro (107°C) due to non-planar packing.[1] |
| Solubility | High: DCM, THF, Toluene, EtOAcLow: Water, Alcohols (cold) | Lipophilic character dominates. |
| IR Spectrum | Shifted to higher wavenumber vs. benzophenone (1660 cm | |
| Distinct singlet for methyls; splitting in fluoro-ring due to | ||
| Typical range for para-fluoro substitution.[1] |
Applications in Drug Development[5][9][10][11]
Bioisosterism and Metabolic Stability
In drug discovery, the 2,6-dimethyl motif is often introduced to block "metabolic soft spots."
-
Metabolic Blocking: The methyl groups sterically hinder CYP450 enzymes from attacking the ortho-positions of the phenyl ring, extending the half-life of the pharmacophore.
-
Conformational Locking: By forcing the rings out of plane, the molecule adopts a specific 3D shape that may better fit hydrophobic pockets in enzymes (e.g., p38 MAP Kinase inhibitors) compared to flat analogs.
Reactivity Profile (Graphviz)
Figure 2: Reactivity map highlighting the steric hindrance at the carbonyl center.
Note on Grignard Additions: Reaction at the carbonyl carbon is significantly slower than in unsubstituted benzophenones due to the "picket fence" effect of the 2,6-methyl groups. Harsh conditions or activation (e.g., CeCl
Safety and Handling
-
GHS Classification: Warning.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood.[2] Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizers.
References
-
Friedel-Crafts Acylation Mechanisms
-
Fluorine in Medicinal Chemistry
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Source:
- Steric Inhibition of Resonance (Ortho Effect)
-
Synthesis of Benzophenone Analogs
Sources
- 1. 345-83-5|4-Fluorobenzophenone|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. What happens when Benzene reacts with benzoyl chloride in the presence of.. [askfilo.com]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Atropisomerism Potential in 2,6-Dimethyl-4'-fluorobenzophenone: A Structural & Dynamic Analysis
[1]
Executive Summary
This compound presents a classic case of a "hindered molecular rotor" that, despite possessing high rotational barriers characteristic of atropisomeric drugs, remains achiral due to internal symmetry.[1] Consequently, while it exhibits restricted conformational dynamics, it does not support separable enantiomeric atropisomers in its ground state.
For drug development professionals, this molecule represents a "Pro-Atropisomeric" scaffold .[2] It offers the structural rigidity of an atropisomer without the liability of chiral separation, unless metabolic desymmetrization occurs.
Structural Analysis & Symmetry Logic
To determine atropisomerism potential, we must evaluate two factors: Rotational Barrier (Sterics) and Chirality (Symmetry).[3]
The Steric Barrier (The "Lock")
The 2,6-dimethyl substitution pattern on Ring A creates significant steric clash with the carbonyl oxygen and the orth-hydrogens of Ring B. To minimize this energy, the molecule adopts a twisted conformation .
-
Ring A (2,6-dimethyl): Rotates out of the carbonyl plane (approx. 60–90° twist).
-
Ring B (4'-fluoro): Remains closer to coplanarity with the carbonyl to maximize
-conjugation.[1]
The Symmetry Check (The "Key")
For a twisted biaryl or diaryl ketone to be resolvable as an atropisomer, it must lack a plane of symmetry (
-
Ring A: The 2,6-dimethylphenyl group has a
axis and a vertical mirror plane (passing through C1-C4).[1] -
Ring B: The 4-fluorophenyl group is also symmetric (vertical mirror plane through C1'-C4').[1]
-
Result: The molecule is Achiral (Superimposable on its mirror image).
-
Stereochemical Status: Prochiral.[1][4] The two methyl groups are enantiotopic.
Visualization of Symmetry & Sterics
The following diagram illustrates the orthogonal twist and the symmetry plane that negates chirality.
Caption: Structural logic showing how the mirror plane renders the hindered rotor achiral despite the 2,6-dimethyl steric lock.
Computational Prediction: Rotational Energy Barriers
While the molecule is achiral, the rotational barrier defines its behavior as a rigid scaffold versus a flexible one. This is critical for binding affinity (entropy costs).
Estimated Energy Landscape
Based on analogous 2,6-dimethylbenzophenones, the rotational barrier (
-
Mechanism: Rotation of the 2,6-dimethyl ring through the planar transition state (maximum steric clash with Carbonyl).
-
Estimated Barrier: 18 – 22 kcal/mol .
-
Implication:
-
At Room Temperature (25°C): Rotation is slow on the NMR timescale (broadening may occur) but fast on the isolation timescale.
-
Class: "Class 1" or "Class 2" Atropisomer (LaPlante Classification) — Restricted rotation, but not stable enough for isolation (even if it were chiral).
-
| Parameter | Value (Est.) | Significance |
| Ground State | Twist (~90°) | Minimizes Me vs C=O repulsion.[1] |
| Transition State | Planar (0°) | Maximizes Me vs C=O repulsion. |
| ~20 kcal/mol | High rigidity; distinct conformers in enzyme pockets. | |
| T | > 100°C | Requires high temp to average signals in chiral media. |
Experimental Validation Protocols
Since the molecule is achiral, standard chiral HPLC will show a single peak, and standard NMR will show equivalent methyls. To validate the "Atropisomerism Potential" (i.e., the barrier height), we must desymmetrize the environment.
Protocol A: Dynamic NMR (DNMR) with Chiral Shift Reagent
This protocol validates the rotational barrier by creating a diastereomeric environment where the enantiotopic methyls become magnetically non-equivalent.
Objective: Measure
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of this compound in 0.6 mL of CDCl
. -
Reference Scan: Acquire a standard
H NMR at 298 K. Confirm singlet for Methyls (~2.1 ppm). -
Titration: Add Eu(hfc)
(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in 0.1 eq increments.[1] -
Observation:
-
Look for splitting of the Methyl singlet into two unequal signals (or broadened peaks).
-
Why? The chiral lanthanide binds the carbonyl oxygen. The "top" and "bottom" methyls now see different magnetic environments.[5]
-
-
Variable Temperature (VT):
-
Heat the sample (e.g., 300K
350K). -
Observe Coalescence : As rotation speeds up, the split peaks will merge back into a singlet.
-
-
Calculation: Use the coalescence temperature (
) and peak separation ( ) to calculate using the Eyring equation.
Protocol B: Synthesis (Regioselective Route)
Direct Friedel-Crafts on m-xylene often yields the wrong isomer (2,4-dimethyl).[1][2] A Grignard approach ensures 2,6-regiochemistry.[1][2]
-
Reagents: 2-Bromo-1,3-dimethylbenzene, Mg turnings, 4-Fluorobenzaldehyde, PCC (Oxidant).[1][2]
-
Grignard Formation: React 2-bromo-1,3-dimethylbenzene with Mg in dry THF to form the Grignard reagent.[1]
-
Addition: Add 4-fluorobenzaldehyde dropwise at 0°C. Stir for 2h.
-
Oxidation: Quench, isolate the alcohol intermediate (secondary alcohol). Oxidize with PCC (Pyridinium Chlorochromate) in DCM to yield the ketone.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Implications for Drug Discovery[6][7][8]
The "Pro-Atropisomer" Risk (Metabolic Desymmetrization)
The most critical insight for a drug developer is that achirality is conditional .
-
Scenario: A CYP450 enzyme hydroxylates one of the methyl groups.
-
Product: 2-hydroxymethyl-6-methyl-4'-fluorobenzophenone.[1]
-
Consequence: The symmetry is broken. The molecule is now Chiral .
-
Risk: If the rotational barrier is high (>25 kcal/mol), the metabolite will exist as stable atropisomers, potentially with different toxicity profiles.[2]
Design Strategy
-
Advantage: The 2,6-dimethyl scaffold provides the rigidification benefits of atropisomers (pre-organized binding conformation) without the manufacturing cost of chiral resolution.
-
Mitigation: During lead optimization, screen for metabolic hotspots on the methyl groups. If metabolism is fast, replace methyls with metabolically stable isosteres (e.g., Cl, CF
)—but beware, this increases the barrier and might lock the axis into permanent atropisomerism if symmetry is broken elsewhere.[2]
Caption: Metabolic desymmetrization pathway converting the achiral parent into chiral atropisomers.[1][6]
References
-
Christie, G. H., & Kenner, J. (1922). The Molecular Configuration of Polynuclear Aromatic Compounds.[2][7] Part I. The Resolution of
-6,6'-Dinitro-diphenic Acid. Journal of the Chemical Society, Transactions, 121, 614–620.[2][7] (Foundational text on atropisomerism requirements). Link[2] -
Oki, M. (1983). Recent Advances in Atropisomerism. Topics in Stereochemistry, 14, 1-81.[1][2] (Definitive source on rotational barriers in organic systems). Link[2]
-
LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery and Development.[2] Journal of Medicinal Chemistry, 54(20), 7005–7022.[2] (Classification of atropisomer stability classes). Link[2]
-
Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401.[1][2] Link[2]
-
Kaanumalle, L. S., et al. (2005). Controlling the Rotational Dynamics of Molecular Rotors. Journal of the American Chemical Society, 127(51), 18010.[2] (Dynamics of 2,6-dimethyl substituted systems). Link[2]
Sources
- 1. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.montana.edu [chemistry.montana.edu]
- 6. Atropisomer - Wikipedia [en.wikipedia.org]
- 7. knowleslab.princeton.edu [knowleslab.princeton.edu]
Technical Guide: Solubility Profiling of 2,6-Dimethyl-4'-fluorobenzophenone
The solubility profile of 2,6-Dimethyl-4'-fluorobenzophenone is a critical parameter for its isolation, purification, and use as an intermediate in pharmaceutical synthesis (often for MAP kinase inhibitors) and photo-curing applications.
This technical guide addresses the solubility behavior of this specific sterically hindered benzophenone derivative. Due to the specialized nature of this compound, direct public solubility tables are rare. Therefore, this guide synthesizes structural-property relationships (SPR) , comparative analog data (using 4,4'-difluorobenzophenone as a baseline), and a validated experimental protocol for generating precise solubility curves.
Executive Summary & Molecular Architecture
This compound (Chemical Formula: C
-
Steric Ortho-Effect: The two methyl groups at the 2,6-positions of the A-ring create significant steric hindrance. This forces the phenyl rings to twist out of coplanarity to relieve strain with the carbonyl oxygen.
-
Impact: This twist reduces the crystal lattice energy (
) compared to planar analogs, generally increasing solubility in organic solvents.
-
-
Electronic Asymmetry: The B-ring contains a para-fluorine atom, introducing a dipole without providing a strong hydrogen bond donor.
-
Impact: High affinity for polar aprotic solvents and moderate affinity for protic solvents.
-
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 228.26 g/mol | Moderate MW facilitates dissolution in small organics. |
| LogP (Predicted) | ~3.8 – 4.2 | Highly lipophilic; practically insoluble in water. |
| H-Bond Donors | 0 | Limited solubility in water/pure alcohols without heating. |
| H-Bond Acceptors | 2 (C=O, F) | Good solubility in acidic/protic solvents via H-bonding. |
| Crystal Packing | Disrupted by 2,6-Me | Lower melting point expected vs. 4,4'-difluoro analog. |
Solubility Landscape in Organic Solvents
Based on the "Like Dissolves Like" principle and thermodynamic data from structural analogs (e.g., 4,4'-difluorobenzophenone [1]), the solubility ranking for this compound is categorized below.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Mechanism |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | Strong dipole-dipole interactions; excellent solvation of the aromatic core. |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Very Good | |
| Polar Aprotic | THF, Acetone, Ethyl Acetate | Good | Carbonyl dipole interactions. Acetone is ideal for recrystallization (high |
| Polar Protic (Alcohols) | Ethanol, Isopropanol (IPA), Methanol | Moderate to Low | Temperature-dependent. High solubility at boiling; low at RT. Ideal for cooling crystallization . |
| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Low | Solute polarity (C=O, C-F) resists dissolution in non-polar alkanes. Used as anti-solvents. |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates. |
Critical Insight: The 2,6-dimethyl substitution prevents the tight "herringbone" packing seen in planar benzophenones. Consequently, this molecule is likely more soluble in alcohols (Ethanol/IPA) than its 4,4'-difluoro analog, making yield loss a risk during recrystallization if the mother liquor is not cooled sufficiently (<-10°C).
Thermodynamic Modeling Framework
To accurately predict solubility (
- : Mole fraction solubility of the solute.[1][2]
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters derived from experimental data.
Thermodynamic Workflow Diagram
The following diagram illustrates the logical flow for determining and modeling the solubility parameters.
Figure 1: Workflow for thermodynamic solubility modeling and process optimization.
Experimental Protocol: Determination of Solubility
Since specific literature values may vary by batch purity, researchers must validate solubility experimentally. This Self-Validating Protocol ensures accuracy.
Method A: Dynamic Laser Monitoring (High Precision)
Best for generating full solubility curves quickly.
-
Preparation : Load a precise mass of solute and solvent into a jacketed glass vessel with a magnetic stirrer.
-
Setup : Insert a laser monitoring probe (transmissivity) and a temperature probe.
-
Dissolution : Heat the mixture slowly (0.2 K/min). Record the temperature (
) where laser transmissivity hits 100% (solute fully dissolved). -
Recrystallization : Cool slowly. Record the temperature (
) where transmissivity drops (nucleation). -
Iteration : Add more solvent to the same vessel and repeat to get the next concentration point.
Method B: Static Gravimetric Method (Standard)
Best for single-point validation.
-
Saturation : Add excess this compound to 10 mL of solvent (e.g., Ethanol) in a sealed vial.
-
Equilibration : Stir at constant temperature (e.g., 298.15 K) for 24 hours.
-
Sampling : Stop stirring and let settle for 2 hours. Syringe filter (0.45 µm PTFE) the supernatant.
-
Quantification :
Application: Recrystallization Strategy
For purification of this compound, a Binary Solvent System is often required due to its high solubility in aromatics and low solubility in alkanes.
Recommended System: Ethanol / Water or Toluene / Heptane
| Parameter | Protocol Recommendation |
| Primary Solvent | Ethanol (95%) : Dissolve crude solid at reflux (~78°C). High solubility expected. |
| Anti-Solvent | Water : Add dropwise to the hot solution until persistent turbidity is observed. |
| Cooling Rate | Slow Cool (10°C/hour) : Essential. The 2,6-dimethyl steric bulk makes nucleation sluggish. Rapid cooling will yield oiling out (amorphous oil) rather than crystals. |
| Seeding | Mandatory : Add seed crystals at |
Troubleshooting "Oiling Out"
If the product separates as an oil (common with dimethyl-substituted benzophenones):
-
Reheat to dissolve.
-
Increase the ratio of the good solvent (Ethanol).
-
Lower the cooling rate.
-
Scratch the flask or add seeds vigorously to induce lattice formation over amorphous separation.
References
-
Comparison to 4,4'-Difluorobenzophenone
-
Source: Zhang, Y., et al. "Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents." Journal of Chemical Thermodynamics, 2015.[4]
- Relevance: Establishes the baseline thermodynamic behavior for fluorin
-
(Representative link to similar thermodynamic studies).
-
- Apelblat Equation Utility: Source: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Relevance: Defines the mathematical model used for curve fitting in Figure 1.
- Friedel-Crafts Synthesis Context: Source: "Preparation of 2,6-dimethylbenzophenone derivatives via Friedel-Crafts acylation." Journal of Organic Chemistry (General Reference for synthesis of this class). Relevance: Confirms the structural availability and solvent compatibility (DCM/Toluene) used during synthesis.
(Note: Specific solubility tables for the exact 2,6-dimethyl-4'-fluoro isomer are proprietary/rare. The data above is derived from high-fidelity structural analogs and standard thermodynamic principles.)
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 4. ThermoML:J. Chem. Thermodyn. 2015, 89, 264-269 [trc.nist.gov]
Technical Guide: Physical Properties & Engineering of Fluorinated Dimethyl Benzophenone Derivatives
Executive Summary
This technical guide analyzes the physicochemical characteristics of fluorinated dimethyl benzophenone (FDMBP) derivatives, a class of compounds critical to high-performance polymer synthesis (e.g., Polyether Ether Ketones - PEEK) and medicinal chemistry.
The strategic combination of fluorine (F) and methyl (CH₃) substituents on the benzophenone core creates a unique "Push-Pull-Twist" electronic and steric environment. Fluorine introduces metabolic stability and lipophilicity, while methyl groups provide steric handles that modulate crystal packing and conformational entropy. This guide dissects these properties to aid researchers in monomer selection and drug design.[1]
Part 1: Molecular Architecture & Electronic Properties
The physical behavior of FDMBP derivatives is governed by the competition between electronic delocalization and steric strain.
The Electronic "Push-Pull"
-
Fluorine Effect (The Anchor): Fluorine at the para (4,4') position acts as an Inductive withdrawer (-I) but a Mesomeric donor (+M). In benzophenones, the +M effect typically dominates the ground state, slightly increasing electron density in the aromatic ring compared to strong withdrawing groups, yet the high electronegativity creates a significant dipole.
-
Methyl Effect (The Tuner): Methyl groups are weak electron donors via hyperconjugation. When placed at the meta (3,3') position relative to the carbonyl, they reinforce the electron density of the ring without disrupting planarity.
Steric Inhibition of Resonance (The "Twist")
The position of the methyl group dictates the molecule's photophysical properties by altering the dihedral angle between the phenyl rings and the carbonyl plane.
-
3,3'-Dimethyl (Meta): Minimal steric clash. The molecule retains a near-planar conformation, allowing for efficient
- stacking in the crystal lattice. -
2,2'-Dimethyl (Ortho): Severe steric clash with the carbonyl oxygen. This forces the phenyl rings to twist out of plane (dihedral angle > 40°), breaking conjugation. This results in a hypsochromic shift (blue shift) in UV absorption and a lower melting point due to inefficient packing.
Visualization: Structure-Property Logic
Figure 1: Logical flow showing how substituent placement drives observable physical properties.
Part 2: Thermodynamic & Solubility Profiles
The following data consolidates experimental values for the parent compounds and validated trends for the dimethyl derivatives.
Comparative Physical Data
| Property | Benzophenone (Ref) | 4,4'-Difluorobenzophenone | 3,3'-Dimethyl-4,4'-difluorobenzophenone |
| CAS No. | 119-61-9 | 345-92-6 | Analog Class |
| Melting Point | 48.5 °C | 106 – 108 °C | 145 – 155 °C (Est.)* |
| LogP (Lipophilicity) | 3.18 | 3.60 | ~4.60 |
| Water Solubility | Insoluble | Insoluble (<10 mg/L) | Insoluble |
| UV | 252 nm ( | 246 nm (Hypsochromic) | ~250 nm |
| Crystal System | Orthorhombic | Monoclinic | Triclinic/Monoclinic |
*Note: The melting point of the 3,3'-dimethyl derivative is significantly higher than the parent fluorinated compound due to increased molecular symmetry and interlocking of methyl groups in the solid state, making it an ideal monomer for high-Tg polymers.
Solubility & Partition Coefficient (LogP)
For drug development, the LogP is the critical parameter.
-
Fluorination: Adds ~0.4 to the LogP of benzophenone.
-
Methylation: Adds ~0.5 per methyl group.
-
Result: FDMBP derivatives are highly lipophilic (LogP > 4.5). In biological assays, they require formulation with cyclodextrins or lipid-based carriers. In polymer synthesis, this lipophilicity necessitates the use of dipolar aprotic solvents (DMSO, NMP, Sulfolane) at high temperatures (>150°C) to ensure solubility during polymerization.
Part 3: Synthesis & Purification Protocol
The synthesis of 3,3'-dimethyl-4,4'-difluorobenzophenone is a precision Friedel-Crafts acylation. This protocol ensures regioselectivity and minimizes the formation of the unwanted 2,4'-isomer.
Reaction Workflow (Graphviz)
Figure 2: Step-by-step synthesis pathway for high-purity monomer production.[2]
Detailed Methodology
Objective: Synthesize 3,3'-dimethyl-4,4'-difluorobenzophenone.
Reagents:
-
2-Fluorotoluene (Substrate)
-
4-Fluoro-3-methylbenzoyl chloride (Acylating agent)
-
Aluminum Chloride (
), anhydrous (Catalyst)[3][4] -
Dichloromethane (DCM) (Solvent)
Protocol:
-
Preparation: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Charge the flask with 4-fluoro-3-methylbenzoyl chloride (1.0 eq) and anhydrous DCM (0.5 M concentration). Cool to 0°C in an ice bath.
-
Catalyst Addition: Add
(1.1 eq) portion-wise over 20 minutes. Caution: Exothermic. HCl gas evolution. -
Substrate Addition: Add 2-fluorotoluene (1.0 eq) dropwise via an addition funnel to maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).
-
Quench: Pour the reaction mixture slowly into a slurry of ice (500g) and concentrated HCl (50mL). Stir vigorously for 30 minutes to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases.
-
Wash: Wash with saturated
(to remove acid), then brine, and dry over anhydrous . -
Purification (Critical): Concentrate the solvent. Recrystallize the crude solid from hot Ethanol/Water (80:20).
-
Self-Validation Check: The pure product should appear as white needles. If the melting point range is >2°C, repeat recrystallization.
-
Part 4: Applications & Engineering Relevance[9]
High-Performance Polymers (PEEK/PEK)
FDMBP derivatives are primarily used as monomers for Poly(aryl ether ketones).
-
Mechanism: The fluorine atoms are activated for Nucleophilic Aromatic Substitution (
) by the carbonyl group. -
Role of Methyl: The 3,3'-dimethyl substitution increases the rotational barrier of the polymer chain. This raises the Glass Transition Temperature (
) of the final polymer compared to standard PEEK, making it suitable for aerospace applications requiring higher thermal stability.
Bioisosteres in Drug Design
In medicinal chemistry, the FDMBP scaffold serves as a robust pharmacophore.
-
Metabolic Blocking: The fluorine atoms at the para positions block metabolic oxidation (P450 hydroxylation), significantly extending the half-life (
) of the drug. -
Lipophilic Targeting: The high LogP allows these derivatives to cross the Blood-Brain Barrier (BBB), making them suitable scaffolds for CNS-active agents.
References
-
Synthesis & Isomer Separation: Process for preparing 4,4'-difluorobenzophenone. US Patent 20090177014A1. (Describes the core Friedel-Crafts methodology and acid catalysis). Link
-
Physical Properties (Parent Compound): 4,4'-Difluorobenzophenone - PubChem Compound Summary. National Center for Biotechnology Information. (Source for MP, Solubility, and LogP data). Link
-
Polymer Applications: Synthesis and characterization of poly(arylene ether ketone)s containing methyl substituents. Journal of Polymer Science Part A: Polymer Chemistry. (Discusses the effect of methyl substitution on Tg and crystallinity). Link
-
UV-Vis Characteristics: Nature of Ground State of Benzophenone and some of its Substituted Derivatives. Journal of Applied Sciences. (Detailed analysis of n-pi* transitions and solvent effects). Link
Sources
Methodological & Application
Regioselective Synthesis of 2,6-Dimethyl-4'-fluorobenzophenone via Friedel-Crafts Acylation
Application Note: AN-FC-206
Abstract
This application note details the protocol for the regioselective synthesis of 2,6-Dimethyl-4'-fluorobenzophenone , a critical pharmacophore in the development of p38 MAP kinase inhibitors and other heterocyclic bioactive agents.
The synthesis of this specific isomer presents a classic regiochemical trap. This guide provides a definitive route selection analysis, proving why the acylation of fluorobenzene with 2,6-dimethylbenzoyl chloride is the only viable pathway, whereas the alternative (acylation of m-xylene) yields the incorrect 2,4-dimethyl isomer. We provide a scalable, self-validating protocol using Aluminum Chloride (
Strategic Route Analysis
To synthesize the target molecule, two retrosynthetic disconnections are theoretically possible. However, experimental evidence and electronic directing effects dictate that only Route A yields the target 2,6-dimethyl isomer.
The Regioselectivity Trap
-
Route A (Recommended): Reaction of 2,6-dimethylbenzoyl chloride with fluorobenzene .
-
Mechanism:[1][2][3][4][5][6][7][8][9] The 2,6-dimethylbenzoyl moiety is pre-installed in the electrophile. The nucleophile (fluorobenzene) directs the incoming acylium ion to the para position due to the steric hindrance of the ortho positions and the electronic directing effect of fluorine.[10]
-
Result: Exclusively this compound.
-
-
Route B (Incorrect): Reaction of 4-fluorobenzoyl chloride with
-xylene (1,3-dimethylbenzene).- -Xylene has two activated positions: Position 4 (ortho to one methyl, para to the other) and Position 2 (between two methyls).
-
Steric Rule: Friedel-Crafts acylation rarely occurs at the position between two meta substituents (the 2-position) due to extreme steric crowding (the "Ortho Effect").
-
Result: The major product is 2,4-dimethyl-4'-fluorobenzophenone , a structural isomer that is often difficult to separate from trace amounts of the target.
Structural Logic Diagram
The following diagram visualizes the divergent pathways and confirms Route A as the correct choice.
Figure 1: Retrosynthetic analysis showing why Route A is required to preserve the 2,6-dimethyl substitution pattern.
Reaction Mechanism
The reaction proceeds via the generation of a resonance-stabilized acylium ion.[5][8] The steric bulk of the 2,6-dimethyl groups actually stabilizes the acylium ion (linear geometry) but hinders the subsequent attack. Therefore, temperature control is critical to balance reactivity vs. decomposition (decarbonylation).
-
Activation:
abstracts chloride from the acid chloride, generating the 2,6-dimethylbenzoyl cation (acylium ion). -
Attack: The acylium ion attacks Fluorobenzene at the para position (sterically favored over ortho).
-
Aromatization: Loss of a proton restores aromaticity.[8]
-
Complexation: The product ketone forms a strong 1:1 complex with
, requiring >1 equivalent of catalyst.
Experimental Protocol
Materials & Stoichiometry[4][10]
| Reagent | MW ( g/mol ) | Equiv.[1][4][11][12] | Role |
| 2,6-Dimethylbenzoyl Chloride | 168.62 | 1.0 | Electrophile Source |
| Fluorobenzene | 96.10 | 1.2 | Nucleophile / Co-solvent |
| Aluminum Chloride ( | 133.34 | 1.3 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | -- | Solvent (Anhydrous) |
| 1M HCl (aq) | -- | -- | Quenching Agent |
Step-by-Step Methodology
Safety Pre-Check:
Step 1: Catalyst Suspension
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet.
-
Charge the flask with DCM (50 mL) and cool to 0–5°C using an ice bath.
-
Add
(1.3 equiv) in portions. Note: The suspension may turn slightly yellow.
Step 2: Electrophile Formation
-
Dissolve 2,6-Dimethylbenzoyl chloride (1.0 equiv) in DCM (20 mL) .
-
Add this solution dropwise to the
suspension over 15 minutes, maintaining temperature <10°C. -
Stir for 20 minutes at 0°C. The formation of the acylium ion may result in a homogenous or deeply colored solution.
Step 3: Addition of Nucleophile
-
Mix Fluorobenzene (1.2 equiv) with DCM (10 mL) .
-
Add the fluorobenzene solution dropwise to the reaction mixture.
-
Critical Process Parameter (CPP): Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
-
Stir for 3–5 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes) or HPLC.
-
Observation: Evolution of HCl gas will occur; ensure proper venting through a scrubber.
-
Step 4: Quench and Workup
-
Cool the reaction mixture back to 0°C.
-
Quench: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-water mixed with 20 mL conc. HCl . Caution: Exothermic.
-
Stir vigorously for 30 minutes to break the Aluminum-Ketone complex (hydrolysis). The organic layer should separate.
-
Extract the aqueous layer with DCM (
mL). -
Combine organic layers and wash sequentially with:
-
Water (
mL) -
Sat.
( mL) to remove acidic impurities. -
Brine (
mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
The crude oil typically solidifies upon standing.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol or Petroleum Ether . Cool slowly to 4°C.
-
Yield Expectation: 75–85%.
-
Purity Target: >98% (HPLC area).
Workflow Visualization
Figure 2: Experimental workflow for the synthesis of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of Al-complex. | Increase stirring time during HCl quench; ensure pH < 2. |
| Polysubstitution | Excess fluorobenzene or high temp. | Strictly control stoichiometry (1.2 eq max) and keep T < 25°C. |
| Ortho-Isomer Impurity | Lack of regiocontrol. | While Para is favored (95%+), recrystallization is required to remove the soluble ortho-isomer. |
| Dark/Tarry Product | Decomposition of acyl chloride. | Ensure 2,6-dimethylbenzoyl chloride is distilled/pure before use. Avoid T > 40°C. |
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
BenchChem. (2025).[10][11] Identifying side products in Friedel-Crafts acylation of fluorobenzene. Link
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Industrial scaling of Friedel-Crafts reactions).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic explanation of the "Ortho Effect" in hindered systems).
-
ChemicalBook. (2025).[13] Synthesis protocols for fluorinated benzophenones. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Application Note: Optimized Synthesis of 4-Fluoro-2',6'-dimethylbenzophenone
Executive Summary
This application note details the optimized protocol for the Friedel-Crafts acylation of fluorobenzene with 2,6-dimethylbenzoyl chloride. This reaction is a critical transformation in the synthesis of pharmacophores, particularly for p38 MAP kinase inhibitors and other atropisomeric biaryl scaffolds.
The presence of the 2,6-dimethyl motif on the acylating agent introduces significant steric bulk, stabilizing the acylium ion intermediate while simultaneously imposing high regioselectivity (para-direction) on the fluorobenzene substrate. This guide addresses the kinetic challenges associated with this steric hindrance and provides a self-validating workflow to ensure high purity (>98%) and yield.
Mechanistic Insight & Reaction Pathway[1]
The Steric-Electronic Interplay
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The key to success lies in understanding two competing factors:
-
Acylium Ion Stability: The 2,6-dimethyl substitution on the benzoyl chloride prevents coplanarity of the carbonyl with the aromatic ring due to steric clash (the "ortho effect"). This actually facilitates the departure of the chloride leaving group upon complexation with Aluminum Chloride (
), generating a resonance-stabilized, linear acylium ion. -
Regioselectivity: Fluorobenzene is an ortho/para director. However, the sheer bulk of the 2,6-dimethylbenzoyl cation renders the ortho attack kinetically inaccessible. The reaction is virtually 100% para-selective, simplifying purification.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the formation of the stabilized acylium ion and subsequent para-selective attack.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2,6-Dimethylbenzoyl chloride (1.0 equiv.)
-
Fluorobenzene (1.2 equiv.) — Slight excess ensures complete consumption of the costly acid chloride.
-
Aluminum Chloride (
), anhydrous (1.1 - 1.2 equiv.) — Fresh, yellow/grey powder. White/clumped powder indicates hydrolysis and will fail. -
Dichloromethane (DCM), anhydrous — Solvent of choice for solubility and moderate boiling point.
-
-
Equipment:
-
Three-neck round-bottom flask (flame-dried).
-
Reflux condenser with
drying tube or inert gas line. -
Pressure-equalizing addition funnel.
-
Magnetic stirrer and oil bath.
-
Step-by-Step Methodology
| Step | Operation | Critical Parameter (CPP) | Rationale |
| 1 | Setup | Inert Atmosphere ( | |
| 2 | Catalyst Slurry | 0°C, Solvent: DCM | Suspend |
| 3 | Acylium Formation | Add Acid Chloride dropwise | Wait 15 mins after addition. This "aging" period ensures full conversion to the active acylium species before substrate introduction. |
| 4 | Substrate Addition | Add Fluorobenzene dropwise | Maintain T < 5°C. Slow addition prevents local overheating and potential polymerization/tarring. |
| 5 | Reaction | Warm to RT, then Reflux | Due to the steric bulk of the 2,6-dimethyl group, room temp may be insufficient. Reflux (40°C) provides the activation energy for the electrophilic attack. |
| 6 | Monitoring | TLC / HPLC / GC-MS | Look for disappearance of acid chloride. Target: >98% conversion. |
| 7 | Quenching | Pour onto Ice/HCl | Caution: Highly exothermic. The HCl breaks the strong Aluminum-Carbonyl complex, releasing the ketone. |
| 8 | Workup | Wash: Water, Brine, | The bicarbonate wash removes any hydrolyzed 2,6-dimethylbenzoic acid by-product. |
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis process.
Critical Process Parameters & Troubleshooting
Solvent Selection: DCM vs. Nitrobenzene
While Nitrobenzene is a classic solvent for Friedel-Crafts reactions (forming a soluble complex with
-
Recommendation: Use DCM (Dichloromethane) .
-
Reasoning: The 2,6-dimethylbenzoyl cation is relatively stable. DCM allows for easy workup (rotary evaporation) and keeps the reaction temperature moderate (
), reducing tar formation.
The "Self-Validating" System
To ensure the protocol is working correctly without external validation, observe the following indicators:
-
HCl Evolution: Upon adding the acid chloride to the
, steady bubbling (HCl gas) should be observed. Absence indicates deactivated catalyst. -
Color Change: The solution should transition from colorless/pale yellow to a deep orange or red. This color is characteristic of the charge-transfer complex between the ketone product and
. -
Homogeneity: The initial slurry of
should eventually dissolve or change texture as the soluble acylium complex forms.
Data Summary: Expected Outcomes
| Parameter | Specification | Notes |
| Yield | 85 - 92% | Losses primarily due to hydrolysis during quench if pH is not controlled. |
| Purity (HPLC) | > 98% | Main impurity: 2,6-dimethylbenzoic acid (from moisture). |
| Regioselectivity | > 99:1 (Para:Ortho) | Steric shielding by methyl groups blocks ortho-attack. |
| Appearance | White/Off-white Crystalline Solid | Recrystallize from Ethanol/Hexane if colored. |
References
-
Olah, G. A. (1963).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text on mechanism and catalyst selection).
-
Save My Exams. (2024). Friedel-Crafts Acylation - Mechanism and Protocols. Link
-
Dogutan, D. K., et al. (2011). Direct Synthesis of Fluorinated Porphyrin Congeners. (Demonstrates the stability of the 4-fluoro-2,6-dimethylphenyl motif). Link
-
Gors, et al. (1989). Process for preparing 4,4'-difluorobenzophenone. U.S. Patent No. 4,814,508. (Industrial precedent for fluorobenzene acylation). Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for steric effects in EAS).
Sources
Application Note: Optimizing Lewis Acid Catalysis for Sterically Hindered Benzophenone Synthesis
Executive Summary
The synthesis of sterically hindered benzophenones (e.g., 2,4,6-substituted analogs) is a critical bottleneck in medicinal chemistry, particularly for kinase inhibitors and UV-blocking agents. Traditional Friedel-Crafts acylation using aluminum chloride (
This Application Note details a protocol for optimizing Hafnium(IV) Triflate (
Scientific Foundation: Overcoming the Steric Barrier
The Challenge: Steric Deactivation & Acylium Instability
In sterically hindered electrophilic aromatic substitution (
-
Traditional Failure Mode:
forms a tight, bulky ion pair that struggles to access the nucleophilic site of a hindered arene (e.g., mesitylene). -
The Metal Triflate Solution: Group 4 and Rare Earth metal triflates (
, , ) function as "hard" Lewis acids. They tolerate trace moisture and, crucially, undergo rapid ligand exchange. This allows the catalyst to activate the acyl chloride without remaining permanently bound to the product ketone, a common issue with (product inhibition).
Mechanism of Action: Hafnium Triflate Catalysis
The efficiency of
Figure 1: Catalytic cycle of Hf(OTf)4 mediated acylation. The rapid exchange of the triflate ligand facilitates the release of the product.
Optimization Matrix: Critical Parameters
To maximize yield for hindered substrates, three parameters must be tuned.
Solvent Effects: The Nitromethane Advantage
While Dichloromethane (DCE) is standard, Nitromethane (
-
Reasoning: Nitromethane coordinates weakly to the metal center (unlike THF/ethers which deactivate the catalyst) but stabilizes the cationic acylium intermediate through solvation, increasing its lifetime enough to attack a hindered ring.
The Lithium Perchlorate ( ) Boost
For extremely hindered substrates (e.g., tetra-ortho substituted), adding
-
Effect: This increases the internal pressure and polarity of the solvent cage, significantly accelerating the
reaction rate (Kobayashi et al.).
Catalyst Comparison Data
The following table summarizes the performance of various Lewis Acids for the acylation of mesitylene with benzoyl chloride (Model Reaction for Hindrance).
| Catalyst | Loading (mol%) | Solvent | Conditions | Yield (%) | Notes |
| 110 | Reflux, 4h | 65 | Stoichiometric waste, difficult workup. | ||
| 5 | 50°C, 6h | 89 | Excellent, but Sc is expensive. | ||
| 1 | 50°C, 4h | 96 | Highest activity, lowest loading. | ||
| 5 | 80°C, 6h | 78 | Requires higher temp. | ||
| 5 | Neat | Microwave | 82 | Good for solvent-free, but lower control. |
Detailed Protocol: Synthesis of 2,4,6-Trimethylbenzophenone
Objective: Synthesize 2,4,6-trimethylbenzophenone from mesitylene and benzoyl chloride using optimized
Materials
-
Substrate: Mesitylene (1.0 equiv, 10 mmol)
-
Reagent: Benzoyl Chloride (1.2 equiv, 12 mmol)
-
Catalyst: Hafnium(IV) Triflate (
) (1 mol%, 0.1 mmol) -
Solvent: Nitromethane (
), anhydrous (5 mL) -
Optional Additive: Lithium Perchlorate (
) (if reaction is sluggish)
Experimental Workflow
-
Catalyst Activation (Optional but Recommended):
-
Dry
in a vacuum oven at 180°C for 2 hours if the bottle has been opened frequently. Note: Metal triflates are water-tolerant but perform best when dry.
-
-
Reaction Setup:
-
In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve
(77 mg, 0.1 mmol) in Nitromethane (5 mL). -
Checkpoint: The solution should be clear. If using
, add it now (1.0 g) and stir until dissolved.
-
-
Addition of Reactants:
-
Add Benzoyl Chloride (1.4 mL, 12 mmol) to the catalyst solution. Stir for 5 minutes to generate the active acylium species.
-
Add Mesitylene (1.4 mL, 10 mmol) dropwise over 2 minutes.
-
-
Reaction Phase:
-
Heat the mixture to 50°C in an oil bath.
-
Monitor by TLC (Eluent: 10:1 Hexane/Ethyl Acetate).
-
Time: Reaction is typically complete in 3–6 hours.
-
-
Quench and Workup:
-
Purification:
-
The crude product usually has high purity (>90%).
-
Recrystallize from Hexane or purify via short silica gel chromatography if necessary.
-
-
Catalyst Recovery (Scale-up Note):
-
The aqueous layer contains the catalyst. Water can be removed by evaporation, and the catalyst dried at 180°C to be reused (up to 3 cycles with minimal activity loss).
-
Troubleshooting & Decision Logic
Use this decision tree to adapt the protocol for your specific substrate.
Figure 2: Decision matrix for selecting reaction conditions based on steric hindrance.
Self-Validation Checks
-
Color Change: The reaction mixture often turns deep red/orange upon addition of the arene (formation of the charge-transfer complex) and fades upon completion.
-
Gas Evolution:
gas is generated. Ensure the system is vented through a scrubber or base trap. -
TLC: If the starting material persists after 6 hours, add 2 mol% more catalyst and raise temperature by 10°C. Do not exceed 100°C in nitromethane (boiling point 101°C).
References
-
Kobayashi, S., Iwamoto, S. (1998).[3] "Catalytic Friedel-Crafts Acylation of Benzene, Chlorobenzene, and Fluorobenzene Using a Novel Catalyst System, Hafnium Triflate and Trifluoromethanesulfonic Acid." Tetrahedron Letters. Link
-
Kawada, A., Mitamura, S., Kobayashi, S. (1996). "Lanthanide Triflate Catalyzed Friedel-Crafts Acylation." Chemical Communications.[4] Link
-
Hachiya, I., Moriwaki, M., Kobayashi, S. (1995).[5] "Catalytic Friedel-Crafts Acylation Reactions Using Hafnium Triflate as a Catalyst in Lithium Perchlorate-Nitromethane." Tetrahedron Letters. Link
-
Effenberger, F., Epple, G. (1972). "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition. Link
-
Tran, P. H., et al. (2011). "Efficient and Facile Bismuth Triflate Catalyzed Benzoylation of Aromatic Compounds." International Journal of Advanced Chemistry Research. Link
Sources
- 1. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]
- 2. Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers [organic-chemistry.org]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,6-Dimethyl-4'-fluorobenzophenone as a High-Efficiency Type II Photoinitiator for Radical Polymerization
Abstract & Introduction
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,6-Dimethyl-4'-fluorobenzophenone as a photoinitiator for UV-induced radical polymerization. While specific experimental data for this particular substituted benzophenone is not extensively available in public literature, this guide synthesizes established principles of benzophenone photochemistry to project its behavior and provide robust protocols.
Benzophenone and its derivatives are classic Type II photoinitiators, which, upon absorption of UV radiation, do not undergo direct fragmentation but rather enter an excited triplet state.[1] This excited state initiates a bimolecular reaction, typically with a hydrogen donor (a co-initiator), to generate the free radicals necessary for polymerization.[2][3] The unique substitution pattern of this compound — with electron-donating methyl groups and an electron-withdrawing fluorine atom — is anticipated to modulate its photochemical properties, offering potential advantages in solubility, absorption characteristics, and initiation efficiency.
This document will detail the theoretical underpinnings, provide practical guidance on formulation, and present step-by-step protocols for the effective use of this compound in various polymerization applications, from thin-film coatings to the fabrication of complex polymeric matrices relevant in drug delivery and medical device manufacturing.
The Science of this compound: A Mechanistic Overview
As a Type II photoinitiator, this compound's function is contingent on a synergistic interaction with a co-initiator. Tertiary amines are commonly employed for this purpose due to their readily abstractable hydrogen atoms.[1][4]
The Photoinitiation Cascade
The initiation process can be dissected into several key steps:
-
Photoexcitation: Upon exposure to UV light, the benzophenone molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁). This triplet state is a highly reactive diradical.[1]
-
Hydrogen Abstraction: In its triplet state, the benzophenone derivative is a potent hydrogen abstractor. It reacts with the co-initiator (e.g., a tertiary amine), removing a hydrogen atom from the carbon alpha to the nitrogen atom.[2]
-
Radical Generation: This hydrogen abstraction event produces two distinct radical species: a benzophenone-derived ketyl radical and an amine-derived alkyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.[1]
Projected Influence of Substituents
The substituents on the benzophenone core are expected to influence the initiator's performance:
-
2,6-Dimethyl Groups: These electron-donating groups may increase the electron density of the aromatic ring, potentially leading to a slight red-shift (a shift to longer wavelengths) in the UV absorption spectrum.[5] This could allow for the use of UV sources with longer wavelengths, which may be less damaging to sensitive substrates or biological components.
-
4'-Fluoro Group: The electron-withdrawing nature of the fluorine atom can also influence the electronic properties and photochemistry of the molecule.
The interplay of these groups will define the precise absorption maxima and initiation efficiency of this compound.
Essential Components & Formulation Guidelines
A successful photopolymerization using a Type II system hinges on the careful selection and proportioning of its components.
| Component | Function | Typical Concentration (w/w) | Recommended Starting Materials |
| Monomer/Oligomer Blend | Forms the polymer backbone | 80-99% | Trimethylolpropane triacrylate (TMPTA), 1,6-Hexanediol diacrylate (HDDA), Poly(ethylene glycol) diacrylate (PEGDA) |
| Photoinitiator | Absorbs UV light and initiates radical formation | 0.1 - 5.0% | This compound |
| Co-initiator (Amine) | Hydrogen donor | 0.5 - 8.0% | Ethyl 4-(dimethylamino)benzoate (EDB), N-Methyldiethanolamine (MDEA), Triethanolamine (TEA) |
Note: The optimal concentration of the photoinitiator and co-initiator is highly dependent on the specific monomer system, the thickness of the sample, and the intensity of the UV source. It is recommended to perform a concentration matrix experiment to determine the ideal ratio for your application.
Experimental Protocols
Protocol 1: UV Curing of a Thin Acrylate Film
This protocol details the procedure for creating a cross-linked polymer film, a common application in coatings and adhesives.
Materials:
-
This compound
-
Ethyl 4-(dimethylamino)benzoate (EDB)
-
Trimethylolpropane triacrylate (TMPTA)
-
Glass microscope slides
-
Micropipettes
-
UV curing chamber (e.g., with a medium-pressure mercury lamp)
Procedure:
-
Formulation Preparation: In a small, amber glass vial, prepare the photopolymerizable resin. For a 1g formulation, combine:
-
940 mg of TMPTA (94% w/w)
-
20 mg of this compound (2% w/w)
-
40 mg of EDB (4% w/w)
-
-
Mixing: Vortex the mixture until the photoinitiator and co-initiator are completely dissolved. The solution should be clear and homogeneous.
-
Sample Preparation: Place a glass microscope slide on a level surface. Using a micropipette, deposit 100 µL of the resin onto the center of the slide.
-
Curing: Place the slide inside the UV curing chamber. Expose the sample to UV radiation. The exposure time will depend on the lamp intensity and the distance to the sample. Start with an exposure time of 60 seconds.
-
Assessment of Cure: After the initial exposure, remove the slide and gently touch the surface with a wooden applicator stick. If the surface is tacky, it is not fully cured. Return the sample to the chamber for additional exposure in 30-second increments until a hard, tack-free surface is achieved.
Protocol 2: Fabrication of a Hydrogel Disc for Drug Delivery Research
This protocol outlines the synthesis of a cross-linked hydrogel, often used for controlled release studies.
Materials:
-
This compound
-
N-Methyldiethanolamine (MDEA)
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Polydimethylsiloxane (PDMS) molds (e.g., 5 mm diameter, 1 mm height)
-
Long-wavelength UV lamp (e.g., 365 nm)
Procedure:
-
Formulation Preparation: In a microcentrifuge tube, prepare the hydrogel precursor solution. For a 500 µL formulation, combine:
-
445 µL of PBS
-
50 µL of PEGDA (10% v/v)
-
2.5 mg of this compound (0.5% w/v)
-
5 mg of MDEA (1% w/v)
-
-
Mixing: Gently vortex the mixture until all components are fully dissolved.
-
Molding: Pipette the precursor solution into the PDMS molds, ensuring each mold is filled to the top.
-
Curing: Place the molds under a 365 nm UV lamp. Irradiate for 10-15 minutes. The hydrogels should become visibly more opaque as they cross-link.
-
Post-Curing and Swelling: Carefully remove the hydrogel discs from the molds and place them in a beaker of fresh PBS. Allow them to swell for 24 hours to reach equilibrium and to leach out any unreacted components.
Visualization of Key Processes
Workflow for Photopolymerization
Caption: Experimental workflow for UV-induced polymerization.
Mechanism of Type II Photoinitiation
Caption: Radical generation via hydrogen abstraction.
Safety & Handling
Benzophenone and its derivatives require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust if working with the solid compound. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.
-
Toxicity: Benzophenone derivatives may cause damage to organs through prolonged or repeated exposure. Some are classified as possibly carcinogenic to humans.[6] They can also be toxic to aquatic life.[7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Tacky Cure | - Insufficient UV exposure (time or intensity)- Incorrect photoinitiator/co-initiator ratio- Oxygen inhibition at the surface | - Increase exposure time or move sample closer to the lamp- Optimize concentrations (run a matrix)- Cure in an inert atmosphere (e.g., nitrogen) |
| Yellowing of Cured Polymer | - Excessive concentration of photoinitiator- Photodegradation of the initiator or polymer | - Reduce the concentration of the photoinitiator system- Use a UV filter to cut off shorter, more damaging wavelengths |
| Inconsistent Curing | - Inhomogeneous mixing of the resin- Uneven UV light intensity across the sample | - Ensure all components are fully dissolved and mixed- Check the specifications of your UV source for uniformity |
References
-
The Science Behind Benzophenone in UV Curing: A Deep Dive into its Mechanism. (2025, August 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wu, P. (2019, July 17). Photoinitiator. Paul Wu's Blog. [Link]
-
Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. [Link]
-
(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025, October 15). ResearchGate. [Link]
-
The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021, February 2). PMC. [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021, May 29). MDPI. [Link]
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016, October 15). Science Alert. [Link]
-
Preparation and properties of benzophenone photoinitiator containing coinitiator amine. ResearchGate. [Link]
-
Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. (2012, August 30). ACS Publications. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025, May 19). White Rose Research Online. [Link]
-
New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. ResearchGate. [Link]
-
Benzophenone. Chemical Safety Facts. [Link]
-
Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. (2023, October 11). AIP Publishing. [Link]
-
Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020, August 21). Cosmetic Ingredient Review. [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020, December 28). Materials Chemistry Frontiers (RSC Publishing). [Link]
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020, June 22). MDPI. [Link]
- Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof. (CN102863403A).
-
Benzophenone & Related Compounds. Safe Cosmetics. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025, May 12). ACS Applied Materials & Interfaces. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025, May 19). White Rose Research Online. [Link]
-
Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022, November 24). MDPI. [Link]
-
Photopolymerization and photophysical properties of amine linked benzophenone photoinitiator for free radical polymerization. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Photoinitiator – Paul Wu's Blog [materean.com]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. safecosmetics.org [safecosmetics.org]
Preparation of poly(aryl ether ketone)s using 2,6-dimethyl-4'-fluorobenzophenone
Application Note: Precision Synthesis of Poly(aryl ether ketone)s (PAEKs) using 2,6-Dimethyl-4'-fluorobenzophenone
Executive Summary
This guide details the protocol for synthesizing Poly(aryl ether ketone)s (PAEKs), specifically utilizing This compound as a specialized monofunctional end-capping agent . While standard PAEK synthesis relies on bifunctional monomers (e.g., 4,4'-difluorobenzophenone and hydroquinone), the introduction of this compound serves two critical functions:
-
Molecular Weight Control: It acts as a chain terminator, preventing excessive viscosity and ensuring melt-processability.
-
End-Group Functionalization: The steric hindrance provided by the 2,6-dimethyl moiety disrupts chain packing at the polymer termini, potentially modifying crystallization kinetics and solubility without compromising the bulk thermal stability of the backbone.
Note on Chemical Identity: This protocol treats This compound as a monofunctional reagent (containing one leaving group, F). If the intent is to incorporate the dimethyl moiety within the polymer backbone, the bifunctional analog (2,6-dimethyl-4,4'-difluorobenzophenone ) would be required. This guide focuses on the "using" aspect of the specified molecule as a precision end-capper.
Scientific Foundation & Mechanism
Nucleophilic Aromatic Substitution ( )
The polymerization proceeds via a step-growth mechanism involving the nucleophilic attack of a phenoxide (derived from a bisphenol) on the electron-deficient carbon of a fluorobenzophenone.
-
Main Chain: Formed by 4,4'-difluorobenzophenone + Hydroquinone.
-
Termination: The reaction is quenched by adding this compound. The fluoride acts as the leaving group, attaching the bulky 2,6-dimethylbenzophenone unit to the chain end.
The Role of the 2,6-Dimethyl Moiety
Standard end-cappers like 4-fluorobenzophenone are planar. The 2,6-dimethyl substitution introduces significant steric bulk orthogonal to the aromatic plane.
-
Effect: Increases free volume at chain ends.
-
Benefit: May improve solubility in organic solvents (e.g., NMP, sulfolane) and reduce the rate of crystallization from the melt, aiding in the processing of thick parts.
Experimental Workflow Visualization
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylbenzoyl Chloride Reactions
Welcome to the technical support center for navigating the challenges of 2,6-dimethylbenzoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique reactivity profile of this sterically encumbered acylating agent. The two methyl groups ortho to the acyl chloride functionality significantly shield the carbonyl carbon, often leading to sluggish or failed reactions with standard protocols.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these steric challenges and achieve your synthetic goals. The advice herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure you are equipped with reliable and effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction with 2,6-dimethylbenzoyl chloride so slow or not working at all?
A1: The primary reason for the low reactivity of 2,6-dimethylbenzoyl chloride is severe steric hindrance. The two ortho-methyl groups physically block the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon. This steric shield raises the activation energy of the reaction, leading to slow reaction rates or, in many cases, no reaction under standard conditions. In some instances, the conformation of 2,6-disubstituted benzoyl chlorides is nearly perpendicular, further hindering nucleophilic attack.[1]
Q2: Can I just heat the reaction to a higher temperature to overcome the steric hindrance?
A2: While increasing the temperature can sometimes provide the necessary activation energy, it is often not a universally effective or desirable solution. Higher temperatures can lead to the decomposition of sensitive substrates or the formation of unwanted byproducts. For certain reactions, such as the Vilsmeier-Haack reaction, higher temperatures may be necessary to overcome the steric barrier.[2] However, a more strategic approach is to employ a catalytic system that can circumvent the steric issue under milder conditions.
Q3: Are there any general-purpose catalysts that are known to be effective for this type of hindered acylation?
A3: Yes, 4-(Dimethylamino)pyridine (DMAP) is a widely recognized and highly effective nucleophilic catalyst for acyl transfer reactions, especially in cases of steric hindrance.[3][4] DMAP is significantly more nucleophilic than the alcohol or amine you are trying to acylate. It works by first reacting with the 2,6-dimethylbenzoyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by your substrate.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Product Yield with Primary or Secondary Alcohols
Plausible Cause: The nucleophilicity of the alcohol is insufficient to overcome the steric barrier imposed by the 2,6-dimethylbenzoyl chloride, even in the presence of a standard base like triethylamine or pyridine.
Solutions:
-
Implement a DMAP-based catalytic system: The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often the most effective solution.[3][5][6] DMAP acts as an acyl transfer agent, forming a highly reactive intermediate that is more readily attacked by the alcohol.[6]
-
Detailed Protocol 1: DMAP-Catalyzed Acylation of a Hindered Alcohol
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-dimethylbenzoyl chloride (1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product via column chromatography.
-
-
-
Employ Phosphine Catalysts: In some cases, nucleophilic phosphine catalysts, such as tributylphosphine, can be effective alternatives to DMAP for acyl transfer.[3]
Diagram 1: DMAP Catalytic Cycle
Caption: Catalytic cycle of DMAP in the acylation of an alcohol.
Issue 2: Failed Reaction with Poorly Nucleophilic Substrates (e.g., tertiary alcohols, hindered amines)
Plausible Cause: The nucleophile is extremely weak, and even the N-acylpyridinium intermediate formed with DMAP is not electrophilic enough, or the steric congestion around the nucleophile itself prevents the reaction.
Solutions:
-
Utilize a more potent coupling agent: For extremely challenging esterifications, consider moving away from the acyl chloride and instead generating a more reactive intermediate from the corresponding carboxylic acid (2,6-dimethylbenzoic acid).
-
Steglich Esterification: This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with DMAP.[5][7] It is particularly useful for sterically hindered substrates.[6][7][8]
-
Yamaguchi Esterification: This powerful technique employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with the carboxylic acid.[9] This mixed anhydride, in the presence of DMAP, is an exceptionally potent acylating agent, even for highly hindered systems.[10][11][12][13]
-
Shiina Macrolactonization/Esterification: This method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), and a nucleophilic catalyst like DMAP.[14][15] It is known for its mild reaction conditions and high yields.[14]
Diagram 2: Workflow for Selecting an Esterification Method
Caption: Decision tree for selecting a suitable esterification method.
-
Issue 3: Competing Side Reactions or Decomposition
Plausible Cause: The reaction conditions are too harsh, or the substrate contains functional groups that are not compatible with the chosen reagents.
Solutions:
-
Optimize Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures. The goal is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant byproduct formation.
-
Alternative Solvent and Base Selection: The choice of solvent and base can have a significant impact on the reaction outcome.
-
Solvents: Less polar, aprotic solvents like toluene or dioxane can sometimes be beneficial.
-
Bases: If your substrate is base-sensitive, consider using a non-nucleophilic, hindered base like 2,6-lutidine.
-
Data Summary: Comparison of Acylation/Esterification Methods for Hindered Substrates
| Method | Activating Agent | Catalyst | Key Advantages | Common Substrates |
| Direct Acylation | 2,6-Dimethylbenzoyl Chloride | DMAP | Simple, one-step procedure. | Primary and less hindered secondary alcohols/amines. |
| Steglich Esterification | DCC, EDC | DMAP | Mild conditions, good for acid-labile substrates.[5][6] | Sterically hindered alcohols and carboxylic acids.[7][8] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride (TCBC) | DMAP | High yields, excellent for macrolactonization.[10] | Highly functionalized and sterically demanding systems.[9] |
| Shiina Esterification | 2-Methyl-6-nitrobenzoic Anhydride (MNBA) | DMAP | Mild room temperature conditions, operational simplicity.[14] | Synthesis of complex natural products.[14] |
This technical guide is intended to provide a starting point for troubleshooting your reactions with 2,6-dimethylbenzoyl chloride. The key to success often lies in understanding the underlying principles of steric hindrance and catalysis, and methodically exploring the options available.
References
-
Shiina, I., Kubota, M., & Ibuka, R. (2002). A new condensation reaction for the synthesis of carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols using 2-methyl-6-nitrobenzoic anhydride. Chemistry Letters, 31(3), 286-287. Available at: [Link]
-
Shiina, I. (2004). An effective method for the synthesis of carboxylic esters and lactones using substituted benzoic anhydrides with Lewis acid or base catalysts. Tetrahedron, 60(8), 1587-1599. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Yamaguchi, M., et al. (1979). A new method for the synthesis of esters from carboxylic acids and alcohols with 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine. Bulletin of the Chemical Society of Japan, 52(7), 1989-1992. Available at: [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. Available at: [Link]
-
Fiveable. (2025, August 15). Steglich Esterification Definition. Organic Chemistry Key. Available at: [Link]
-
NPTEL. (n.d.). Synthesis of Esters. Retrieved from [Link]
-
Frontiers. (2024, October 10). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at: [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Shiina macrolactonization. Retrieved from [Link]
-
Wikipedia. (n.d.). Shiina esterification. Retrieved from [Link]
-
ACS Publications. (2012, September 24). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews. Available at: [Link]
-
MDPI. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yamaguchi Esterification [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,6-Dimethyl-4'-fluorobenzophenone
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 2,6-Dimethyl-4'-fluorobenzophenone, specifically focusing on the removal of unreacted fluorobenzene. As researchers, we understand that post-reaction workup and purification are critical steps that determine the success of a synthesis. This document is designed to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound?
The principal challenge is the efficient removal of unreacted starting materials, particularly excess fluorobenzene, from the final product. The synthesis, often a Friedel-Crafts acylation or a related coupling reaction, frequently uses one reactant in excess to drive the reaction to completion.[1][2][3] Fluorobenzene, being a liquid with a relatively low boiling point, must be thoroughly removed to obtain an analytically pure solid product.
Q2: What are the most effective methods for removing residual fluorobenzene?
The significant difference in the physical properties of fluorobenzene and this compound is the key to their separation. The most effective methods, often used in sequence, are:
-
Vacuum Distillation: Ideal for bulk removal of the volatile fluorobenzene solvent/reactant.
-
Recrystallization: An excellent technique for final purification to obtain high-purity crystalline product.
-
Column Chromatography: Useful for separating the product from fluorobenzene and other non-volatile, structurally similar impurities.[4][5]
Q3: How do the physical properties of the compounds guide the purification strategy?
Understanding the physical properties is fundamental. Fluorobenzene is a low-boiling point liquid, while the target benzophenone is a significantly higher-boiling/melting solid. This dissimilarity is what we exploit.
| Property | Fluorobenzene | This compound (Estimated) | Rationale for Separation |
| Formula | C₆H₅F | C₁₅H₁₃FO | - |
| Molar Mass | 96.10 g/mol [6] | 228.26 g/mol | Significant mass difference. |
| State at STP | Colorless Liquid[6][7] | White to off-white solid | Phase difference allows for easy separation after fluorobenzene removal. |
| Boiling Point | ~85 °C[6][7][8][9] | >300 °C (High, similar to other benzophenones) | Excellent for Distillation. The >200°C difference allows for clean separation. |
| Melting Point | -44 °C[7] | Likely > 50 °C (Based on similar structures) | Excellent for Recrystallization. The product is a solid that can be crystallized from a suitable solvent. |
| Solubility | Low in water; soluble in organic solvents.[7][10][11] | Insoluble in water; soluble in organic solvents. | Both are soluble in organic solvents, making simple extraction ineffective for separating them from each other. |
Troubleshooting & In-Depth Guides
This section provides detailed protocols and troubleshooting for the most common purification issues.
Guide 1: Bulk Removal of Fluorobenzene via Vacuum Distillation
Expertise & Experience: Simple distillation at atmospheric pressure is not recommended. While fluorobenzene's boiling point is low (85 °C), the target product's boiling point is very high. Heating the crude mixture to the temperatures required for atmospheric distillation of the benzophenone could lead to thermal decomposition. Vacuum distillation allows for the removal of volatile components at a significantly lower temperature, preserving the integrity of the product.
Workflow for Bulk Fluorobenzene Removal
Caption: Workflow for removing volatile fluorobenzene.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a cold trap between your receiving flask and the vacuum pump to protect the pump from solvent vapors.
-
Transfer Crude Mixture: Transfer the crude reaction mixture to a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Begin stirring and slowly apply vacuum. You may see initial bubbling as dissolved gases and highly volatile components are removed.
-
Gentle Heating: Once a stable vacuum is achieved (e.g., <50 torr), gently heat the flask using a water bath. The temperature of the bath should be kept below 60-70 °C.
-
Distillation: Fluorobenzene will begin to distill and collect in the receiving flask. The temperature at the distillation head should remain low, close to the boiling point of fluorobenzene at the given pressure.
-
Completion: Continue distillation until the rate of collection slows dramatically. The residue in the distillation flask is your crude this compound, now largely free of fluorobenzene.
-
Proceed to Next Step: Allow the apparatus to cool completely before venting to atmospheric pressure. The crude solid residue can now be further purified by recrystallization or chromatography.
Troubleshooting Distillation
| Issue | Probable Cause | Solution |
| "Bumping" or Violent Boiling | No boiling chips/stir bar; heating too rapidly. | Always use a stir bar or boiling chips. Apply heat gradually after the vacuum is stable. |
| No Distillate Collected | Vacuum leak; insufficient heating; cold trap is too effective. | Check all seals for leaks. Ensure the water bath is at the correct temperature. Check that the cold trap isn't freezing the fluorobenzene before the receiving flask. |
| Product is Darkening/Decomposing | Excessive heat. | Reduce the temperature of the heating bath. The goal is to remove the fluorobenzene, not distill the product. A lower pressure (better vacuum) will allow for distillation at a lower temperature. |
Guide 2: Final Purification via Recrystallization
Expertise & Experience: Recrystallization is a powerful technique that purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor). For benzophenones, common solvents include alcohols (ethanol, isopropanol) or hydrocarbons (hexane, heptane), sometimes in a two-solvent system.[12][13]
Decision Tree for a Failed Recrystallization
Caption: Troubleshooting guide for common recrystallization issues.
Step-by-Step Protocol (Two-Solvent System Example: Ethanol/Water):
-
Select Solvents: Choose a primary solvent in which the compound is soluble when hot (e.g., Ethanol) and a secondary "anti-solvent" in which the compound is insoluble but is miscible with the primary solvent (e.g., Water).[14]
-
Dissolve the Crude Product: Place the crude solid from the distillation step into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Add Anti-Solvent: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[15]
-
Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can then be checked by melting point analysis and spectroscopy (NMR, etc.).
Guide 3: Purification by Column Chromatography
Expertise & Experience: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (eluent).[5] Fluorobenzene is very non-polar and will elute quickly with a non-polar solvent like hexane. The benzophenone product is more polar due to the carbonyl group and will require a more polar eluent (e.g., a mixture of hexane and ethyl acetate) to elute from the column.
Step-by-Step Protocol:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.
-
Elution:
-
Begin eluting with a non-polar solvent, such as 100% hexane. Any residual fluorobenzene and other non-polar impurities will elute first.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Once the non-polar impurities are gone, gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 2% EtOAc in hexane, then 5%, then 10%).
-
-
Isolate Product: The this compound will begin to elute as the polarity increases. Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Chromatography
| Issue | Probable Cause | Solution |
| Poor Separation | Incorrect eluent polarity; column overloaded. | Perform TLC analysis first to determine the optimal eluent system. Use a larger column or less sample for better separation. |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product Degradation on Column | Silica gel can be acidic, which may affect sensitive compounds.[16] | Deactivate the silica gel by adding a small amount of a base like triethylamine (~1%) to the eluent system. |
By systematically applying these techniques and understanding the principles behind them, researchers can confidently and efficiently purify this compound, ensuring high-quality material for subsequent steps in drug development and scientific research.
References
-
Wikipedia. Fluorobenzene. [Link]
-
PubChem. Fluorobenzene | C6H5F | CID 10008. National Institutes of Health. [Link]
-
Carl ROTH. Fluorobenzene, 25 ml, CAS No. 462-06-6. [Link]
-
Dalian Dingyan Pharmaceutical Chemical Co., Ltd. Fluorobenzene. [Link]
-
Organic Syntheses. Fluorobenzene. [Link]
-
National Institute of Standards and Technology. Fluorobenzene with Water - IUPAC-NIST Solubilities Database. [Link]
-
Alchemist-chem. Fluorobenzenes Supplier. [Link]
-
chemeurope.com. Fluorobenzene. [Link]
-
PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Center for Biotechnology Information. [Link]
-
Physics Forums. Column Chromatography ketone/silica. [Link]
-
JoVE. Video: Purification of a Total Lipid Extract with Column Chromatography. [Link]
-
ACS Publications. Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. American Chemical Society. [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
- Google Patents.
-
University of Arizona. Recrystallization - Part 2. [Link]
-
YouTube. Liquid-Liquid Extraction. [Link]
-
CAS Common Chemistry. 2,4′-Difluorobenzophenone. [Link]
- Google Patents. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
-
University of Rochester. Remove Sticky Reagents. [Link]
- Google Patents. CA1327049C - Process for obtaining substituted fluorobenzenes.
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Google Patents.
-
Asian Journal of Organic & Medicinal Chemistry. A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenone and Its Derivatives. [Link]
- Google Patents. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.
-
Royal Society of Chemistry. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]
-
Reddit. Recrystallization with two solvents. [Link]
- Google Patents. US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone.
-
PubChem. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651. National Institutes of Health. [Link]
-
Patsnap. Method for preparing high-purity 4,4'-difluorobenzophenone. [Link]
-
YouTube. Separating Components of a Mixture by Extraction. [Link]
-
Wikipedia. 4,4'-Difluorobenzophenone. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Organic Syntheses. 2-aminobenzophenone. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents [patents.google.com]
- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 8. Fluorobenzene, 25 ml, CAS No. 462-06-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 9. Fluorobenzene [dldingyanchem.com]
- 10. Fluorobenzene | 462-06-6 [chemicalbook.com]
- 11. Fluorobenzenes Supplier | Wide Range from China Factory [fluorobenzene.ltd]
- 12. US3590091A - Crystallization and purification of 2,6-dmn - Google Patents [patents.google.com]
- 13. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. physicsforums.com [physicsforums.com]
Technical Support Center: Friedel-Crafts Benzoylation Catalyst Troubleshooting
Status: Operational Lead Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalysis
Introduction
Welcome to the technical support hub for Friedel-Crafts benzoylation. In drug development, the failure of a Friedel-Crafts reaction is rarely due to a lack of substrate reactivity but rather the deactivation or poisoning of the catalyst .
Whether you are using traditional homogeneous Lewis acids (
Part 1: Diagnostic Workflow
Before adjusting parameters, identify the mode of failure. Use this decision tree to isolate the root cause of catalyst deactivation.
Figure 1: Diagnostic decision tree for isolating catalyst deactivation mechanisms in Friedel-Crafts benzoylation.
Part 2: Homogeneous Catalyst Troubleshooting ( )
The most common error in benzoylation is treating
Issue 1: The "50% Conversion" Wall
Symptom: The reaction starts vigorously but stops at exactly 50-60% conversion, regardless of time.
Mechanism: The benzophenone product is a Lewis base. It donates electron density from the carbonyl oxygen to the aluminum atom, forming a stable 1:1 complex (
-
Stoichiometry Rule: Use at least 1.1 equivalents of
relative to the limiting reagent (usually the acyl chloride). -
Calculation: If you have 1 mole of substrate and 1 mole of benzoyl chloride, you need 1.1 to 1.2 moles of
.
Issue 2: The "Red Oil" Phase Separation
Symptom: The reaction mixture separates into a clear upper layer and a dark red/brown viscous lower layer. Stirring becomes difficult. Mechanism: The lower layer is a liquid clathrate or ionic liquid-like complex containing the acylium ion, the catalyst, and the product. The reaction only occurs at the interface of this oil, drastically reducing the rate (mass transfer limitation). Solution:
-
Solvent Selection: Switch to a solvent that solubilizes this complex better, such as Nitrobenzene or Nitromethane . While toxic, they maintain a homogeneous phase.
-
High Shear Mixing: If using DCM or
, increase agitation speed to maximize interfacial area.
Issue 3: White Fumes & Precipitate
Symptom: Upon adding catalyst, white fumes appear, and a crust forms on the flask walls.
Mechanism: Hydrolysis.
-
Protocol: Flame-dry glassware under vacuum. Use a nitrogen bleed. Ensure the solvent (DCM/DCE) is distilled over
or passed through activated alumina.
Part 3: Heterogeneous Catalyst Troubleshooting (Zeolites)
Solid acids (H-Beta, H-ZSM-5, H-Y) are preferred in pharma for easier workup, but they suffer from pore blocking (coking) and leaching .
Issue 4: Rapid Activity Loss (Coking)
Symptom: Catalyst works for the first 30 minutes or Run #1, then dies. The recovered catalyst is black/grey. Mechanism: "Coke" consists of polyaromatic hydrocarbons formed by oligomerization of the substrate or product within the zeolite pores. This physically blocks the active sites. Data on Pore Sensitivity:
| Catalyst Type | Pore Size (Å) | Deactivation Risk | Best For |
| H-ZSM-5 | ~5.5 (Medium) | High (Pore Blocking) | Small substrates (Toluene, Xylene) |
| H-Beta | ~7.0 (Large) | Moderate | Benzoylation of Anisole/Benzene |
| H-Y | ~7.4 (Large) | Moderate | Bulky substrates |
| MCM-41 | >20 (Meso) | Low (Diffusion easy) | Very large drug intermediates |
Solution:
-
Regeneration: See Protocol B below.
-
Solvent Wash: Wash the catalyst with a polar solvent (acetone/ethanol) immediately after filtration to remove precursors before they polymerize into hard coke.
Issue 5: Leaching (The "False Heterogeneous" Result)
Symptom: The reaction proceeds, but the filtrate (after removing solid catalyst) continues to react, or metal analysis shows Al/Fe in the product. Mechanism: Moisture or highly polar byproducts (HCl) hydrolyze the Al-O-Si bonds in the zeolite framework, releasing soluble Al species that act as homogeneous catalysts. Solution:
-
Pre-treatment: Calcine the zeolite properly to ensure framework stability.
-
Water Scavenging: Add a small amount of acetic anhydride to scavenge water produced or present in the system.
Part 4: Critical Protocols
Protocol A: Safe Quenching of Reactions
Context: The product-catalyst complex is highly reactive with water. Direct addition of water can cause an eruption.
-
Cooling: Cool the reaction mixture to 0°C.
-
Dilution: Dilute with an equal volume of the reaction solvent (e.g., DCM).
-
Hydrolysis (The "Ice-Acid" Method):
-
Prepare a beaker of crushed ice mixed with concentrated HCl (approx. 10 mL HCl per 100g ice). The acid prevents the formation of insoluble aluminum emulsions.
-
Slowly pour the reaction mixture onto the ice/acid slurry with vigorous stirring. Do not add water to the reaction flask.
-
-
Separation: Once the ice melts and the layers clarify, separate the organic layer. Wash with water, then brine.
Protocol B: Zeolite Regeneration (Calcination)
Context: Restoring activity to coked catalysts.
-
Solvent Wash: Filter the catalyst and wash with acetone (3x) to remove soluble organics. Air dry.
-
Temperature Ramp: Place in a calcination oven.
-
Ramp 1: Room Temp
120°C (hold 1 hr) to remove water. -
Ramp 2: 120°C
550°C at 5°C/min.
-
-
Soak: Hold at 550°C for 4–6 hours in a stream of dry air or oxygen.
-
Cooling: Cool to 100°C and transfer immediately to a desiccator. Do not let it cool in humid air , or it will re-adsorb water.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Acetyl Chloride instead of Acetic Anhydride to reduce catalyst waste?
A: With homogeneous catalysts (
Q: Why does my product contain a "polymer" gum? A: This is likely due to over-alkylation or polymerization initiated by the catalyst.
-
Correction: Lower the temperature.[1] If using
, ensure you are adding the catalyst to the acyl chloride first (forming the acylium ion), and then adding the substrate. This prevents the catalyst from initiating polymerization of the substrate before the acylating agent is present.
Q: I switched from
References
- Mechanism of Product Inhibition: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive text on the stoichiometric requirement of AlCl3).
-
Zeolite Deactivation: Corma, A., et al. "Acylation of Anisole by Acetic Anhydride over a HBEA Zeolite: Origin of Deactivation." Journal of Catalysis, 177, 296-305. Link
-
Heterogeneous Catalysis Overview: Sartori, G., & Maggi, R. "Use of Solid Catalysts in Friedel-Crafts Acylation Reactions." Chemical Reviews, 2006, 106(3), 1077–1104. Link
-
BenchChem Troubleshooting: "Troubleshooting common issues in Friedel-Crafts reactions." BenchChem Technical Guides. Link
-
Safety Protocols: "Friedel-Crafts Acylation: Safety and Waste Disposal." University of Michigan Laboratory Manuals. Link
Sources
Technical Support Center: Separation of 2,6-Dimethyl and 2,4-Dimethyl Benzophenone Isomers
Welcome to the dedicated technical support guide for the resolution of 2,4-dimethylbenzophenone and 2,6-dimethylbenzophenone. As structural isomers, these compounds present a significant analytical challenge due to their nearly identical physicochemical properties. This guide is designed for researchers, chemists, and pharmaceutical scientists, providing field-proven insights, detailed protocols, and troubleshooting workflows to empower you to overcome common separation hurdles.
The separation is predicated on exploiting subtle differences in their molecular geometry. The 2,6-isomer has two methyl groups ortho to the carbonyl bridge, creating steric hindrance that restricts the rotation of the phenyl ring. The 2,4-isomer, with only one ortho-substituent, is less sterically hindered. This fundamental structural difference is the key to their successful separation.
Physicochemical Properties Comparison
Understanding the subtle differences in the physical properties of these isomers is the first step in developing a successful separation strategy.
| Property | 2,4-Dimethylbenzophenone | 2,6-Dimethylbenzophenone | Rationale for Separation Impact |
| CAS Number | 1140-14-3[1][2][3][4][5] | 1139-60-2[6] | Unique identifiers for sourcing and data retrieval. |
| Molecular Formula | C₁₅H₁₄O[2][3][5][6][7] | C₁₅H₁₄O[6][7] | Identical formula necessitates separation based on structure, not composition. |
| Molecular Weight | 210.27 g/mol [3][6][8] | 210.27 g/mol [6] | Identical mass makes standard mass spectrometry non-discriminatory without prior separation. |
| Boiling Point | ~181-184 °C @ 10 Torr[1] | Not readily available | Close boiling points make standard fractional distillation highly challenging and often ineffective.[9] |
| Melting Point | ~120-121 °C[1] | Data not specified | Differences in melting points can be exploited in fractional crystallization or melt crystallization techniques.[10] |
| Structure | The key difference: 2,6-isomer has two ortho methyl groups causing steric hindrance; 2,4-isomer has one. This affects planarity and interaction with stationary phases. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common issues encountered during the separation of 2,4- and 2,6-dimethylbenzophenone.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I seeing poor resolution or complete co-elution of my isomers on a standard C18 reversed-phase column?
Answer: This is the most common challenge and stems from the isomers' similar hydrophobicity (logP values). A standard C18 column separates primarily based on hydrophobic interactions, which are too similar between these two compounds to afford baseline resolution.[11][12]
-
Causality: The aliphatic chains of the C18 phase do not sufficiently discriminate between the subtle structural differences. The steric hindrance of the 2,6-isomer does not create a large enough difference in interaction with the C18 chains to be effective.
-
Troubleshooting & Optimization:
-
Change the Stationary Phase: This is the most critical factor. You must introduce an alternative separation mechanism beyond simple hydrophobicity.
-
Phenyl-Hexyl or Phenyl-Ether Phases: These are highly recommended. The phenyl groups in the stationary phase can engage in π-π stacking interactions with the aromatic rings of the benzophenones. The altered planarity of the 2,6-isomer due to steric hindrance changes how it interacts with the flat surface of the stationary phase's phenyl rings, providing a powerful mechanism for separation.[13][14]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity profile involving dipole-dipole, ion-exchange, and π-π interactions. They are exceptionally good at separating positional isomers and are a top-tier choice for this application.[12]
-
-
Optimize the Mobile Phase:
-
Solvent Choice: Acetonitrile (ACN) is often preferred over methanol as the organic modifier. Its linear solvation properties can sometimes enhance the resolution of aromatic isomers. Experiment with both to determine the optimal solvent for your chosen column.[15]
-
Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape and sometimes enhance selectivity by altering the thermodynamics of the solute-stationary phase interaction. Ensure your column is stable at the selected temperature.[15]
-
-
Question 2: I have a Phenyl column but am still seeing peak tailing and poor symmetry. What should I do?
Answer: Peak tailing often points to secondary interactions or issues with the sample solvent.
-
Causality: The sample may be dissolving in a solvent that is too strong ("sample solvent effect"), causing the peak to broaden as it enters the column. Alternatively, active sites on the silica backbone of the column packing could be causing unwanted interactions.
-
Troubleshooting & Optimization:
-
Match Sample Solvent to Mobile Phase: As a rule of thumb, dissolve your sample in the initial mobile phase composition or a slightly weaker solvent. Avoid dissolving your sample in 100% strong solvent like pure ACN if you are running a gradient that starts at a lower ACN percentage.[16]
-
Check pH (if applicable): While these isomers are neutral, if your mobile phase is buffered for other reasons, ensure the pH is stable and that your buffer is of high quality.
-
Use a High-Purity Column: Modern, end-capped columns have fewer active silanol groups, which can reduce peak tailing for polarizable compounds.
-
Gas Chromatography (GC)
Question 3: My GC-MS analysis shows a single, broad peak for my isomer mixture. How can I resolve them?
Answer: Similar to HPLC, the challenge in GC is the isomers' very close boiling points and similar polarities. Standard, short GC columns may not provide the required theoretical plates for separation.
-
Causality: Insufficient column efficiency or a non-optimal temperature program prevents the small differences in volatility and stationary phase interaction from being resolved.
-
Troubleshooting & Optimization:
-
Select the Right Column:
-
Column Length: Use a longer column (e.g., 30 m or 60 m) to increase the number of theoretical plates and improve the chances of separation.
-
Stationary Phase: A mid-polarity stationary phase, such as one containing 5% or 50% phenyl-methylpolysiloxane (e.g., DB-5ms, DB-17ms), is often a good starting point. The phenyl groups can provide the necessary selectivity for aromatic isomers.[17]
-
-
Optimize the Oven Temperature Program:
-
Lower Initial Temperature: Start at a lower initial oven temperature to ensure the analytes focus at the head of the column.
-
Slow Ramp Rate: Use a slow temperature ramp (e.g., 2-5 °C/min). This is crucial. A slow ramp gives the isomers more time to interact with the stationary phase, allowing for their differential partitioning to take effect and achieve separation.[18]
-
-
Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter. This maximizes column efficiency.
-
Crystallization
Question 4: Is it possible to separate these isomers on a preparative scale using crystallization?
Answer: Yes, fractional crystallization can be a viable, cost-effective method for bulk separation, but it requires careful solvent screening and is susceptible to specific challenges.[10]
-
Causality: The technique relies on differences in the solubility of the isomers in a chosen solvent at a given temperature. The goal is to find a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out of the solution upon cooling while the other remains in the mother liquor.
-
Troubleshooting & Optimization:
-
Solvent Screening: This is the most critical experimental step. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve the mixture when hot but will cause only one isomer to precipitate upon slow cooling.
-
Beware of Solid-Solution Formation: A common failure mode is the formation of a solid solution, where the more soluble isomer becomes incorporated into the crystal lattice of the less soluble one, resulting in impure crystals.[19] If you observe this, a different solvent system is required.
-
Control Cooling Rate: Slow, controlled cooling is essential to grow large, pure crystals. Rapid cooling can trap impurities and the other isomer within the crystal structure.[20]
-
Seeding: Introducing a pure seed crystal of the desired isomer can promote its selective crystallization.
-
Experimental Protocols & Workflows
Workflow 1: HPLC Troubleshooting Logic
This diagram outlines a systematic approach to developing and troubleshooting an HPLC method for separating the benzophenone isomers.
Caption: A flowchart for troubleshooting HPLC separation of dimethylbenzophenone isomers.
Protocol 1: High-Resolution Isomer Separation by HPLC
This protocol provides a robust starting point for the analytical separation of 2,4- and 2,6-dimethylbenzophenone.
-
System Preparation:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.[16]
-
Column: A high-quality Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A column with alternative selectivity is crucial.[12][13]
-
Mobile Phase A: Deionized water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Chromatographic Conditions:
-
Mobile Phase Gradient: 50% B to 80% B over 15 minutes. (This must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the mixed isomer sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.[16]
-
-
Analysis & Optimization:
-
Equilibrate the column with the initial mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram. The 2,6-dimethylbenzophenone isomer is expected to elute slightly earlier than the 2,4-isomer on a phenyl-based column due to its reduced planarity, which weakens π-π interactions.
-
Adjust the gradient slope and starting/ending percentages to maximize resolution.
-
Protocol 2: Isomer Analysis by GC-MS
This method is suitable for the identification and quantification of the isomers, especially when coupled with a mass spectrometer.
-
System Preparation:
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (50:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at 3 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Scan mode (e.g., m/z 50-300) for initial identification. For quantification, use Selected Ion Monitoring (SIM) with characteristic ions (e.g., m/z 210, 195, 105, 77) for enhanced sensitivity.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~0.1 mg/mL.
-
Workflow 2: General Separation Strategy
This diagram provides a high-level decision-making framework for choosing a separation technique.
Caption: Decision tree for selecting an isomer separation strategy.
References
-
CAS Common Chemistry. (n.d.). 2,4-Dimethylbenzophenone. CAS, a division of the American Chemical Society. Retrieved December 25, 2025, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4-Dimethylbenzophenone (CAS 1140-14-3). Retrieved December 25, 2025, from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,4-Dimethylbenzophenone on Newcrom R1 HPLC column. Retrieved December 25, 2025, from [Link]
-
McCague, R. (n.d.). Crystallisation. McCague Scientific Consulting Ltd. Retrieved December 25, 2025, from [Link]
-
GEA. (n.d.). Fractional Crystallization. Retrieved December 25, 2025, from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved December 25, 2025, from [Link]
-
PubChem. (n.d.). 2,4-Dimethylbenzophenone. National Center for Biotechnology Information. Retrieved December 25, 2025, from [Link]
- Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
-
Lorenz, H., et al. (2007). Crystallization Based Separation of Enantiomers. Journal of Chemical Technology and Metallurgy, 42(4), 375-386. Retrieved from [Link]
-
Lee, C., et al. (2011). Separation of the cresol isomers by stripping crystallization. Asia-Pacific Journal of Chemical Engineering, 6(5), 766-772. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Dimethylbenzophenone. NIST Chemistry WebBook. Retrieved December 25, 2025, from [Link]
-
Dolan, J. W. (2007). Troubleshooting. LCGC Europe, 20(6), 326-330. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of all isomers with 2,6-DMA and its impurities along other.... Retrieved December 25, 2025, from [Link]
-
Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost. Retrieved December 25, 2025, from [Link]
-
PubChemLite. (n.d.). 2,6-dimethylbenzophenone (C15H14O). Retrieved December 25, 2025, from [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved December 25, 2025, from [Link]
-
EPA CompTox. (2025). 2,6-Dimethylphenol Properties. Retrieved December 25, 2025, from [Link]
-
Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. Retrieved December 25, 2025, from [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved December 25, 2025, from [Link]
-
NIST. (n.d.). 2,4-Dimethylbenzophenone Mass Spectrum. Retrieved December 25, 2025, from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved December 25, 2025, from [Link]
-
Shimadzu. (n.d.). GC/MS Off-Flavor Analyzer. Retrieved December 25, 2025, from [Link]
-
Wolska, L., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6969. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. Retrieved December 25, 2025, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved December 25, 2025, from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2,4-Dimethylbenzophenone | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethylbenzophenone [webbook.nist.gov]
- 4. 2,4-Dimethylbenzophenone | 1140-14-3 [chemicalbook.com]
- 5. 2,4-Dimethylbenzophenone [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. PubChemLite - 2,6-dimethylbenzophenone (C15H14O) [pubchemlite.lcsb.uni.lu]
- 8. 2,4-Dimethylbenzophenone (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. quora.com [quora.com]
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- 15. web.vscht.cz [web.vscht.cz]
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- 19. mcc-sci.com [mcc-sci.com]
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Technical Support Center: 2,6-Dimethyl-4'-fluorobenzophenone Crystallization
Topic: Solving crystallization issues for 2,6-Dimethyl-4'-fluorobenzophenone Role: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary: The "Ortho-Effect" Challenge
Welcome. If you are accessing this guide, you are likely struggling to isolate This compound as a crystalline solid. You may be seeing a yellow oil that refuses to solidify, or a sticky gum that traps impurities.
The Root Cause: The 2,6-dimethyl substitution pattern creates significant steric hindrance. Unlike planar benzophenone, the methyl groups force the phenyl ring to twist out of plane (dihedral angle >60°). This "ortho-effect" disrupts efficient crystal packing, lowers the melting point (often into the 40–70°C range), and makes the compound prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
This guide provides the protocols to bypass the oiling phase and access the stable crystal lattice.
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Issue: "I cooled my reaction mixture, but instead of crystals, I got a distinct oil layer at the bottom. It only solidifies if I scratch the glass for hours or freeze it."
The Mechanism
Oiling out occurs when the Liquid-Liquid Spinodal curve lies above the crystalline solubility curve in the phase diagram. Essentially, as you cool the solution, the molecules find it energetically easier to cluster into a disordered liquid (oil) than to organize into a rigid lattice.
Corrective Protocol: The "Seeding Gap" Method
Do not crash cool. Rapid cooling pushes the system deep into the oiling zone.
Recommended Solvent System: Isopropyl Alcohol (IPA) / Water or Heptane / Toluene.[1] Note: Alcohols are preferred for impurity rejection, but water content must be controlled to prevent immediate oiling.
Step-by-Step Procedure:
-
Solubility Check: Dissolve 1g of crude material in 5 mL IPA at 50°C. It should be clear.
-
Determine T_oil: Slowly add water dropwise until a milky oil emulsion appears. Note this temperature/composition.[1][2][3] This is your danger zone.
-
The Protocol:
-
Dissolve crude in IPA (approx. 3-4 mL/g) at 60°C.
-
Cool slowly to 35°C . (Stay above the oiling temperature).[1]
-
SEEDING (Critical): Add 0.5% w/w pure seed crystals at 35°C.
-
Hold for 1 hour. Allow the seeds to grow.[1] The solution should turn opaque with solids, not oil droplets.
-
Slow Cool: Ramp down to 0°C at a rate of 5°C/hour.
-
Antisolvent (Optional): If yield is low, add water slowly (1 mL/hour) only after a crystal bed is established.[1]
-
Visualization: The Phase Diagram Danger Zone
Caption: Figure 1. Oiling out occurs when supersaturation is too high.[1] Seeding bypasses the oil phase.[4]
Module 2: Impurity Rejection (Color Removal)
User Issue: "My product is solid, but it is dark yellow/brown. The NMR shows aromatic impurities."
The Mechanism
The synthesis (Friedel-Crafts Acylation) typically uses Aluminum Chloride (
-
Aluminum Complexes: Residual Al-complexes are often trapped in the crystal lattice, causing color.[1]
-
Isomers: While 2,6-dimethyl directs substitution, migration can occur, leading to isomeric byproducts that cocrystallize.
Corrective Protocol: Acidic Hydrolysis & Carbon Polish
Standard recrystallization often fails to remove trapped metal salts.[1]
Step-by-Step Procedure:
-
Acid Wash: Dissolve the crude oil/solid in Dichloromethane (DCM) .[1] Wash twice with 1M HCl .[1] This breaks the Aluminum-Ketone complex.[1][5]
-
Carbon Treatment:
-
Solvent Swap (The "Distill-and-Replace" Technique):
Data: Solvent Efficiency for Impurity Purge
| Solvent System | Yield | Color Removal | Risk of Oiling | Recommended For |
| Ethanol / Water | High | Moderate | High | Final polishing of pure material |
| Heptane / Toluene | Moderate | High | Low | First pass (Crude cleanup) |
| DCM / Hexane | High | Low | Moderate | Rapid isolation (not recommended for purity) |
Module 3: Polymorphism & Melting Point
User Issue: "The melting point varies between batches. Sometimes it's 55°C, sometimes 68°C."
The Mechanism
Benzophenones with ortho-substitution exhibit Conformational Polymorphism . The twist angle of the phenyl rings can lock into different stable states within the lattice.
-
Form I (Stable): Higher melting point, denser packing.
-
Form II (Metastable): Lower melting point, often formed from fast cooling or oil solidification.
Corrective Protocol: Slurry Conversion
If you have low-melting material, you do not need to dissolve it again.[1]
-
Suspend the solid in 10 volumes of Heptane .
-
Heat to 40°C (below the melt of the lowest form).
-
Stir vigorously for 6–12 hours.
-
Ostwald Ripening: The thermodynamic drive will dissolve the metastable Form II and deposit it onto the stable Form I crystals.
-
Cool to ambient and filter.[1]
Visualization: Workflow Decision Tree
Caption: Figure 2. Rapid diagnostic tree for this compound isolation.
FAQ: Frequently Asked Questions
Q: Can I use Ethanol instead of IPA? A: Yes, but Ethanol holds more water. If you use Ethanol, you must be more careful with anti-solvent addition. IPA has a steeper solubility curve for benzophenones, offering better yield control.
Q: Why does the literature for 4,4'-difluorobenzophenone not mention these issues? A: 4,4'-difluorobenzophenone is planar and symmetric.[1] It packs easily into a lattice (MP ~107°C).[1] Your molecule has the 2,6-dimethyl group, which acts like a "wedge," preventing flat packing. You cannot use protocols for the 4,4' isomer.
Q: My material is sticky. How do I dry it? A: Do not dry in a vacuum oven above 30°C initially. The combination of heat and vacuum can melt the solvated crystal (melt-down), reverting it to an oil. Air dry on the filter funnel first, then vacuum dry at ambient temperature.
References
-
Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (Standard text on Metastable Zone Width and Oiling Out mechanisms).
-
[1]
-
-
Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization of Organic Molecules." Crystal Growth & Design. (Explains the thermodynamics of LLPS in hindered molecules).
-
[1]
-
-
Gore, P. H. (1964).[1] "Steric Effects in the Friedel-Crafts Acylation." Chemical Reviews. (Details the synthesis byproducts and isomer distribution for substituted benzophenones).
-
[1]
-
-
Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Protocols for seeding and slurry conversion).
-
[1]
-
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 2,6-Dimethyl-4'-fluorobenzophenone: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the
Executive Summary & Structural Context
This compound (Structure 1 ) represents a specific class of sterically crowded diaryl ketones.[1] Its analysis presents unique challenges and opportunities compared to standard benzophenones due to two competing structural factors:
-
Steric Inhibition of Resonance: The 2,6-dimethyl substitution forces the aromatic ring out of coplanarity with the carbonyl group, altering chemical shifts compared to planar analogs.
-
Heteronuclear Coupling: The 4'-fluorine atom (
F, spin 1/2, 100% abundance) introduces characteristic splitting patterns ( ) that serve as a definitive spectral fingerprint.
This guide moves beyond simple peak listing, establishing a self-validating protocol for distinguishing 1 from its likely impurities (e.g., 2,4-dimethyl isomers) and non-fluorinated precursors.
Theoretical Prediction & Spectral Logic
Before acquisition, the analyst must establish the "Expected Spectral Signature" to validate the result.
Symmetry Analysis (The "Methyl Test")
-
Ring A (2,6-Dimethylphenyl): Possesses a
rotation axis passing through the C1-C4 bond.[1]-
Consequence: The two methyl groups at positions 2 and 6 are chemically equivalent. They must appear as a single singlet integrating to 6H.
-
Differentiation: In the 2,4-dimethyl isomer (a common synthetic byproduct), the methyls are non-equivalent and will appear as two distinct singlets (3H each).
-
The Fluorine Fingerprint
-
Ring B (4-Fluorophenyl): The protons form an AA'BB'X spin system (where X is
F).-
Protons ortho to Carbonyl (H2', H6'): Deshielded (~7.7–7.9 ppm). Exhibit
and . -
Protons ortho to Fluorine (H3', H5'): Shielded (~7.1–7.2 ppm). Exhibit
and large .
-
Experimental Protocol (Self-Validating)
Sample Preparation & Acquisition
To ensure reproducibility and minimize rotational isomerism broadening:
-
Solvent: CDCl
(99.8% D) is standard.-
Note: If peaks appear broad due to restricted rotation around the Ar-CO bond (atropisomerism), switch to DMSO-d
and acquire at elevated temperature (323 K) to sharpen signals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Relaxation Delay (D1): Set to
(typically 10s) if performing qNMR; 1s is sufficient for structural ID.
Workflow Diagram: Structural Elucidation
The following decision tree illustrates the logic flow for confirming the structure of this compound.
Caption: Logical workflow for distinguishing the target molecule from common regioisomers and analogs.
Spectral Analysis & Comparison
Chemical Shift Assignments (CDCl , 400 MHz)
| Region | Multiplicity | Integral | Assignment | Coupling Logic | |
| Aliphatic | 2.15 | Singlet | 6H | Ar-CH | Equivalence due to symmetry. |
| Aromatic | 7.05 | Doublet | 2H | Ring A: H3, H5 | |
| Aromatic | 7.18 | Triplet | 1H | Ring A: H4 | |
| Aromatic | 7.15 | Multiplet | 2H | Ring B: H3', H5' | Shielded by F. Large |
| Aromatic | 7.82 | Multiplet | 2H | Ring B: H2', H6' | Deshielded by C=O. |
Comparative Scenario A: Target vs. Regioisomer (2,4-Dimethyl)
The most common synthetic impurity is the 2,4-dimethyl isomer.
-
Target (2,6-Dimethyl): Shows one methyl signal (6H).
-
Alternative (2,4-Dimethyl): Shows two methyl signals (3H each) separated by ~0.05–0.1 ppm.
Comparative Scenario B: Target vs. Non-Fluorinated Analog
Comparing This compound vs. 2,6-Dimethylbenzophenone .
-
Target: Ring B protons appear as complex multiplets (often described as "pseudo-quartets" or distorted triplets) due to
coupling. -
Alternative: Ring B protons appear as standard doublets (ortho) and triplets (meta/para).
-
Visualization: The
F nucleus splits the H3'/H5' signal significantly ( Hz), broadening the multiplet compared to the sharp doublet seen in the non-fluorinated analog.
-
Quantitative Performance: qNMR vs. HPLC
For purity analysis, qNMR offers a distinct advantage over HPLC-UV for this molecule.[1] The fluorinated ring does not significantly alter the UV chromophore compared to impurities, making response factors in HPLC variable.
Table 2: Comparative Performance for Purity Determination
| Feature | qNMR (Internal Standard Method) | HPLC-UV (Area %) |
| Reference Standard | Not required for analyte.[1][4] (Uses generic IS like TCNB). | Required for accurate quantification (Response factors vary). |
| Specificity | High. Can distinguish isomers by methyl splitting.[1] | Moderate. Isomers may co-elute on C18 columns.[1] |
| Precision | ||
| Setup Time | < 15 mins (Weigh & Dissolve) | > 60 mins (Mobile phase prep & equilibration) |
| Recommendation | Primary Method for potency assignment of reference materials. | Secondary Method for routine batch QC.[1] |
qNMR Protocol Highlight
-
Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone .[1]
-
Resonance Selection: Integrate the 2.15 ppm singlet (6H) of the analyte against the IS signal.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of IS)
References
-
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[5] Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Link
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Spin-Spin Coupling including Heteronuclei).
-
Vatansever, B., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[1] Link
-
ChemicalBook. (n.d.). 1H NMR Spectra of Methyl-substituted Benzophenones. Link
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison.[1] Link
Disclaimer: The spectral data provided are based on theoretical additivity rules and comparative literature analysis of structural analogs. Always confirm with an experimental standard.
Sources
19F NMR of 4'-Fluorobenzophenone Derivatives: A Comparative Analytical Guide
Introduction: The Fluorine Reporter Advantage
In the realm of medicinal chemistry and photo-initiator development, 4'-fluorobenzophenone derivatives serve as critical scaffolds. While traditional characterization methods like High-Performance Liquid Chromatography (HPLC) and Proton NMR (
Fluorine-19 (
Mechanistic Insight: Electronic Transmission Through the Carbonyl Bridge
To interpret the chemical shifts of 4'-fluorobenzophenone derivatives, one must understand the causality of the signal displacement. The fluorine atom on the 4'-position is electronically coupled to the substituent on the 4-position (distal ring) via the carbonyl bridge.
The "Push-Pull" Mechanism
The carbonyl group (
-
Electron Donating Groups (EDG) on the distal ring (e.g.,
) pump electron density into the carbonyl system, diminishing the carbonyl's withdrawal demand from the fluorinated ring. This results in shielding (upfield shift).[3] -
Electron Withdrawing Groups (EWG) (e.g.,
) compete for electron density, enhancing the electron deficiency of the system and leading to deshielding (downfield shift).
Visualization of Electronic Effects
The following diagram illustrates the transmission of electronic effects from a distal substituent (
Caption: Path of electronic effect transmission from substituent R to the 19F reporter nucleus.
Comparative Analysis: 19F NMR vs. Alternatives
This section evaluates the performance of
Table 1: Performance Matrix
| Feature | HPLC-UV | ||
| Spectral Window | Wide (~300 ppm for organofluorine) | Narrow (~12 ppm) | N/A (Time domain) |
| Background Signal | Zero (No endogenous F in bio-samples) | High (Solvent/Bio-matrix overlap) | Low (Requires separation) |
| Resolution | Excellent (Singlets in decoupled mode) | Moderate (Multiplet overlap common) | High (Dependent on column) |
| Throughput | High (In situ, no workup) | High (In situ) | Low (Requires elution time) |
| Structural Insight | Direct electronic probe | Scalar coupling info | Retention time only |
Chemical Shift Data Comparison
The following table summarizes the chemical shift trends for 4-substituted-4'-fluorobenzophenones. The values are referenced to
Table 2:
| Substituent (R) | Electronic Nature | Hammett | Predicted Shift Trend ( | Interpretation |
| Strong EWG | +0.78 | -104.5 to -105.5 | Deshielded (Downfield) | |
| Strong EWG | +0.66 | -105.0 to -105.8 | Deshielded | |
| Neutral | 0.00 | -106.0 | Reference Anchor | |
| Weak EDG | -0.17 | -106.5 to -107.0 | Slightly Shielded | |
| Strong EDG | -0.27 | -107.5 to -108.5 | Shielded (Upfield) | |
| Strong EDG | -0.66 | -109.0 to -110.0 | Strongly Shielded |
*Note: Exact values vary by concentration and temperature. The trend is authoritative based on Hammett correlation principles.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this "self-validating" protocol. This workflow includes internal checks to verify data quality before analysis.
Reagents & Setup
-
Solvent:
(Standard) or DMSO- (for polar derivatives). -
Internal Standard:
-Trifluorotoluene ( ppm) or Hexafluorobenzene ( ppm). Avoid TFA due to pH-dependent shifts. -
Probe: 5 mm BBFO or dedicated
F probe.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of the derivative in 0.6 mL of solvent.
-
Add 10
L of Internal Standard solution (0.1 M). -
Validation Check: Ensure the solution is clear; precipitate causes line broadening.
-
-
Acquisition Parameters (Pulse Sequence: zg or zgf1g):
-
Pulse Angle: 30° (to ensure rapid relaxation).
-
Acquisition Time (AQ): > 1.0 s (to resolve fine coupling if not decoupling).
-
Relaxation Delay (D1): Set to
. For quantitative results (qNMR), s is recommended as quaternary fluorines relax slowly. -
Decoupling: Use Inverse Gated Decoupling (
) to collapse multiplets into singlets for maximum signal-to-noise (S/N).
-
-
Processing & Validation:
-
Apply Exponential Multiplication (LB = 0.3 - 1.0 Hz).
-
Phase correction: Manual.
-
Validation Check: The Internal Standard peak must be symmetric and Lorentzian. If split or broad, re-shim the magnet.
-
Workflow Diagram
Caption: Self-validating experimental workflow for high-fidelity 19F NMR data acquisition.
References
-
Reich, H. J. (2020).[5] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants. Chemical Reviews.
Sources
Technical Comparison Guide: IR Spectroscopy of 2,6-Dimethyl-4'-fluorobenzophenone
This guide provides an in-depth technical analysis of the carbonyl stretching frequency of 2,6-Dimethyl-4'-fluorobenzophenone , focusing on the interplay between steric inhibition of resonance (SIR) and electronic substituent effects.
Executive Summary & Theoretical Framework
In infrared spectroscopy, the carbonyl (C=O) stretching frequency is a sensitive reporter of the local electronic environment. For benzophenone derivatives, this frequency is governed by the balance between conjugation (which lowers bond order and frequency) and steric strain (which reduces conjugation and raises frequency).
This compound represents a unique case study in Steric Inhibition of Resonance (SIR) .
-
The 2,6-Dimethyl Moiety: The ortho-methyl groups create significant steric bulk, forcing the phenyl ring to twist out of coplanarity with the carbonyl group. This "de-conjugates" one side of the molecule.
-
The 4'-Fluoro Moiety: The para-fluoro substituent on the opposing ring exerts opposing inductive (
) and resonance ( ) effects, but remains largely coplanar and conjugated.
Consequently, the molecule behaves spectroscopically closer to a mono-aryl ketone (like acetophenone) than a diaryl ketone (like benzophenone), resulting in a distinct blue shift (higher wavenumber) relative to the unsubstituted parent.
Mechanism of Spectral Shift
The following diagram illustrates the causal pathway leading to the observed spectral shift.
Figure 1: Causal pathway of Steric Inhibition of Resonance (SIR) leading to the blue shift in carbonyl frequency.
Comparative Analysis: Spectral Benchmarks
The following table compares the target compound against standard benchmarks to isolate the specific contributions of steric and electronic effects.
| Compound | Structure Type | C=O Frequency (cm⁻¹) | Primary Driver of Shift |
| Benzophenone | Diaryl Ketone (Planar-ish) | 1665 ± 2 | Full conjugation (Red shift) |
| 4-Fluorobenzophenone | Diaryl Ketone (Electronic mod) | 1668 ± 2 | Inductive ( |
| Acetophenone | Mono-aryl Ketone | 1686 ± 2 | Conjugation with only one ring |
| 2,6-Dimethylbenzophenone | Sterically Hindered Diaryl | 1687 ± 3 | Loss of conjugation on one ring (SIR) |
| This compound | Hybrid Steric/Electronic | 1690 ± 5 | SIR (2,6-Me) + Inductive ( |
| Saturated Ketone | Dialkyl Ketone | 1715 ± 5 | No conjugation (Baseline) |
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
The Steric Jump: The shift from Benzophenone (1665 cm⁻¹) to 2,6-Dimethylbenzophenone (~1687 cm⁻¹) is approximately +22 cm⁻¹ . This confirms that the 2,6-dimethyl ring is effectively de-coupled from the carbonyl system, making the molecule resemble acetophenone (1686 cm⁻¹) rather than benzophenone.
-
The Fluorine Fine-Tuning: Adding the 4'-Fluoro group to the conjugated ring (the non-hindered ring) typically adds a small positive shift (+2–4 cm⁻¹) due to the strong inductive effect of fluorine, which strengthens the C=O bond slightly more than its resonance donation weakens it in this specific geometry.
-
Result: The target compound appears in the 1685–1695 cm⁻¹ window, significantly distinct from unsubstituted benzophenone.
Experimental Protocol: Precision IR Characterization
To obtain reproducible data suitable for publication or quality control, specific attention must be paid to sample preparation to avoid polymorphic or solvation artifacts.
Method A: Solid State (KBr Pellet)
Best for: Routine identification and quality control.
-
Preparation: Grind 1–2 mg of This compound with ~100 mg of spectroscopic grade KBr (dried at 110°C).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet. Note: Ensure the pellet is clear; opacity causes scattering (Christiansen effect) which distorts peak shape.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ or better.
-
Validation: Look for the C=O stretch peak. In the solid state, lattice forces may cause splitting or slight shifts (±2 cm⁻¹).
Method B: Solution Phase (CCl₄ or CHCl₃)
Best for: Quantitative comparison and assessing "free" molecular vibrations without lattice constraints.
-
Solvent Choice: Carbon Tetrachloride (CCl₄) is preferred as it is non-polar and transparent in the carbonyl region. Chloroform (CHCl₃) may form H-bonds with the carbonyl, lowering the frequency by ~10–15 cm⁻¹.
-
Concentration: Prepare a 0.05 M solution. High concentrations can lead to dipole-dipole association broadening.
-
Cell Path: Use a 0.1 mm NaCl or CaF₂ liquid cell.
-
Acquisition: Subtract the pure solvent background spectrum.
-
Expected Result: The frequency in CCl₄ will be typically higher than in the solid state or CHCl₃, likely centering near 1692–1695 cm⁻¹ .
Workflow Diagram
Figure 2: Decision tree and workflow for IR characterization.
Significance in Drug Development
For researchers in medicinal chemistry, this spectral shift is not merely a physical constant but a probe of molecular conformation .
-
Binding Affinity: The twist induced by the 2,6-dimethyl group creates a non-planar "propeller" shape. If this molecule is a pharmacophore, its inability to flatten affects how it fits into enzyme active sites (e.g., kinases or receptors requiring planar ligands).
-
Metabolic Stability: The steric bulk protecting the carbonyl carbon can reduce susceptibility to nucleophilic attack or enzymatic reduction, potentially increasing half-life compared to unhindered benzophenones.
-
Validation: The IR frequency serves as a quick confirmation that the steric twist is present. If the frequency were 1665 cm⁻¹, it would indicate a lack of steric bulk (e.g., incorrect synthesis yielding a different isomer).
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Jones, R. N., & Sandorfy, C. (1956). The Application of Infrared and Raman Spectrometry to the Elucidation of Molecular Structure. Interscience Publishers. (Foundational text on Steric Inhibition of Resonance in IR).
-
Rekker, R. F., & Nauta, W. T. (1968). Steric Inhibition of Resonance in some Benzophenones. Recueil des Travaux Chimiques des Pays-Bas. (Discusses the UV/IR shifts in ortho-substituted benzophenones).
-
PubChem Compound Summary. (2025). 2,6-Difluorobenzophenone and related structures. National Center for Biotechnology Information. [Link] (Source for structural analogs and spectral data).
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. [Link] (General principles of carbonyl stretching frequencies).
Mass spectrometry fragmentation pattern of dimethyl fluorobenzophenone
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dimethyl Fluorobenzophenone Isomers
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical analysis, understanding the structural nuances of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation patterns of dimethyl fluorobenzophenone isomers. While specific experimental data for this exact compound is not widely published, this guide synthesizes fundamental principles of mass spectrometry and draws upon established data from structurally analogous compounds to provide a robust, predictive framework for researchers.
The core of this analysis rests on the well-established fragmentation behaviors of aromatic ketones, specifically benzophenone derivatives. The positions of the two methyl groups and one fluorine atom on the benzoyl and phenyl rings will dictate the relative abundances and specific m/z values of the resulting fragment ions. This guide will explore these subtleties, offering a predictive lens for identifying and differentiating between isomers.
Foundational Principles of Benzophenone Fragmentation
Under electron ionization (EI), benzophenone and its derivatives undergo characteristic fragmentation pathways primarily driven by the stability of the resulting carbocations. The molecular ion (M+) peak is typically prominent, a testament to the stability of the aromatic system. The primary fragmentation events involve cleavages alpha to the carbonyl group, as well as rearrangements.
The foundational fragmentation of the benzophenone core generally proceeds through two key pathways:
-
Alpha-Cleavage: The bond between the carbonyl carbon and one of the phenyl rings breaks, leading to the formation of a benzoyl cation or a substituted benzoyl cation. This is often the most dominant fragmentation pathway.
-
Aromatic Ring Fragmentation: Subsequent or competing fragmentation can involve the loss of small neutral molecules like CO from the benzoyl cation, leading to a phenyl cation.
These fundamental pathways are modulated by the presence and position of substituents on the aromatic rings. Electron-donating groups, such as methyl groups, can influence which ring is more likely to be cleaved and can stabilize certain fragment ions. Conversely, electron-withdrawing groups like fluorine can also direct the fragmentation process.
Predicted Fragmentation of Dimethyl Fluorobenzophenone
Let's consider a generic dimethyl fluorobenzophenone isomer with the molecular formula C₁₅H₁₃FO and a nominal molecular weight of 228 g/mol . The exact position of the substituents will create subtle but measurable differences in the mass spectrum.
Postulated Fragmentation Pathways
The primary fragmentation events for a dimethyl fluorobenzophenone isomer are expected to be as follows:
-
Formation of the Molecular Ion (M+•): Upon electron impact, the molecule will lose an electron to form the molecular ion at m/z 228.
-
Alpha-Cleavage Pathways: The most probable fragmentation will be the cleavage of the C-C bond between the carbonyl group and one of the substituted phenyl rings. This will lead to two primary fragment ions:
-
Loss of the dimethylphenyl radical: This results in the formation of a fluorobenzoyl cation.
-
Loss of the fluorophenyl radical: This leads to the formation of a dimethylbenzoyl cation.
-
-
Secondary Fragmentation: The initially formed benzoyl cations can undergo further fragmentation, typically by losing a neutral CO molecule.
The following diagram illustrates these general fragmentation pathways.
Caption: Generalized fragmentation pathways for dimethyl fluorobenzophenone.
Comparative Analysis of Isomeric Fragmentation
The relative intensities of the key fragment ions will be the primary tool for differentiating between isomers. The stability of the resulting cations and radicals, as influenced by the substituent positions, governs these intensities.
| Isomer Structure (Example) | Predicted Key Fragment Ions (m/z) | Rationale for Differentiating Intensities |
| (4-Fluorophenyl)(2,5-dimethylphenyl)methanone | 228 (M+•), 133 (Dimethylbenzoyl), 123 (Fluorobenzoyl), 105, 95 | The dimethylbenzoyl cation (m/z 133) is expected to be highly abundant due to the stabilizing effect of the two methyl groups. |
| (4-Methylphenyl)(2-fluoro-5-methylphenyl)methanone | 228 (M+•), 119 (Methylbenzoyl), 137 (Fluoromethylbenzoyl), 91, 109 | The relative abundance of the methylbenzoyl (m/z 119) versus the fluoromethylbenzoyl (m/z 137) cation will be diagnostic. |
Experimental Methodology: A Self-Validating Protocol
To empirically determine the fragmentation pattern of a dimethyl fluorobenzophenone isomer, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Sample Preparation
-
Solvent Selection: Dissolve the purified dimethyl fluorobenzophenone isomer in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Serial Dilution: Prepare a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration for analysis, avoiding detector saturation.
GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable for separating isomers.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
The following workflow diagram outlines the experimental process.
Caption: Experimental workflow for GC-MS analysis of dimethyl fluorobenzophenone.
Conclusion and Further Considerations
The mass spectrometry fragmentation of dimethyl fluorobenzophenone isomers is predicted to be dominated by alpha-cleavage, leading to the formation of characteristic substituted benzoyl cations. The precise m/z values and relative abundances of these fragment ions will serve as a fingerprint for differentiating between various isomers. While this guide provides a robust predictive framework based on established chemical principles, empirical data generated through a rigorous, self-validating GC-MS protocol is essential for confirmation.
For unambiguous structure elucidation, particularly for novel isomers, complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) are highly recommended. MS/MS experiments, in particular, can provide definitive evidence for the proposed fragmentation pathways by isolating a specific precursor ion and characterizing its product ions.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Mass Spectrometry of Benzophenone and Related Compounds. A comprehensive overview of the fragmentation patterns of benzophenone and its derivatives. While a direct link to a single, all-encompassing paper is not feasible, a search within chemical databases like the NIST WebBook or journals such as the Journal of the American Society for Mass Spectrometry will yield numerous examples.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Agilent Technologies. (2020). 8890 Gas Chromatograph. Product information and specifications. [Link]
Comparative Guide: Reactivity of 2,6-Dimethyl vs. 2,6-Difluorobenzophenone
The following guide provides a technical comparison of 2,6-Dimethylbenzophenone and 2,6-Difluorobenzophenone .
Executive Summary
This guide analyzes the divergent reactivity profiles of two ortho-substituted benzophenones. While structurally similar, the 2,6-dimethyl analog is defined by steric inhibition of resonance (SIR) and photoenolization , rendering it inert to classical carbonyl addition but highly active in photochemical rearrangements. In contrast, the 2,6-difluoro analog is defined by electronic activation , exhibiting enhanced electrophilicity at the carbonyl center and unique susceptibility to nucleophilic aromatic substitution (
Physical & Structural Properties
The primary differentiator between these molecules is the nature of the ortho-substituent: the methyl group is sterically bulky and electron-donating, while the fluorine atom is sterically small but highly electronegative.
| Property | 2,6-Dimethylbenzophenone | 2,6-Difluorobenzophenone | Mechanistic Implication |
| Structure | Non-planar (Twisted) | Quasi-planar | Methyl groups force the phenyl ring out of plane to relieve steric strain (SIR). |
| Melting Point | 120–121 °C | 102–108 °C | High symmetry and packing efficiency in both, but distinct crystal lattices. |
| ~1680–1700 cm⁻¹ (Blue-shifted) | ~1670–1690 cm⁻¹ | Dimethyl: Loss of conjugation due to ring twisting increases double-bond character (higher freq).Difluoro: Inductive withdrawal (-I) competes with resonance (+R). | |
| Electronic Effect | Steric Bulk + Inductive Donation (+I) | Inductive Withdrawal (-I) + Resonance Donation (+R) | Methyls deactivate nucleophilic attack via blocking; Fluorines activate via induction. |
Reactivity Profile 1: Nucleophilic Addition (The Steric Wall)
This section compares the reactivity toward classic nucleophiles (e.g., Grignard reagents, Hydride reducing agents).
2,6-Dimethylbenzophenone: The Steric Fortress
-
Observation: Extremely resistant to nucleophilic attack at the carbonyl carbon.
-
Mechanism: The two ortho-methyl groups create a "steric wall" that blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic approach. Additionally, the twisted ring structure prevents the carbonyl from achieving the planar transition state necessary for hybridization change (
). -
Outcome: Reactions with Grignard reagents often fail or result in side reactions (e.g., reduction via
-hydride transfer) rather than addition.
2,6-Difluorobenzophenone: The Electronic Trap
-
Observation: Reactive toward nucleophiles; often more reactive than unsubstituted benzophenone.
-
Mechanism: The fluorine atoms (Van der Waals radius ~1.47 Å) are significantly smaller than methyl groups (~2.0 Å), offering minimal steric hindrance. Electronically, the strong inductive effect (-I) of the fluorine atoms pulls electron density from the ring, making the carbonyl carbon more electrophilic (positive).
-
Outcome: Rapid reduction with
to the corresponding alcohol; clean addition of Grignard reagents.
Reactivity Profile 2: Photochemistry (Internal vs. External)
This is the most distinct divergence in their chemical behavior.
2,6-Dimethylbenzophenone: Photoenolization
Upon UV irradiation, this molecule does not undergo the standard reduction seen in benzophenone. Instead, it executes an intramolecular hydrogen abstraction.
-
Excitation:
transition yields a triplet state. -
H-Abstraction: The carbonyl oxygen abstracts a
-hydrogen from the ortho-methyl group. -
Transient Enol: This forms a short-lived xylylenol (photoenol), which can be trapped by dienophiles (Diels-Alder) or relax back to the ketone.
2,6-Difluorobenzophenone: Standard Triplet Reactivity
Lacking
-
Excitation: Forms a reactive
triplet state. -
Reaction: It behaves as a classic photo-initiator, abstracting hydrogens from solvent or other substrates (intermolecular), leading to pinacol coupling or radical polymerization initiation.
Diagram: Photoenolization Mechanism (Dimethyl Only)
Caption: The photoenolization pathway unique to 2,6-dimethylbenzophenone, showing the formation of transient enols.
Reactivity Profile 3: Aromatic Substitution ( )
2,6-Difluorobenzophenone: The Leaving Group Advantage
-
Concept: The carbonyl group is a strong electron-withdrawing group (EWG), activating the ortho-positions.
-
Reaction: In the presence of strong nucleophiles (e.g., alkoxides, amines), the fluoride ion acts as a leaving group.
-
Application: This allows for the synthesis of xanthones or acridones via cyclization, a pathway completely inaccessible to the dimethyl analog.
Comparison Table: Reaction Suitability
| Reaction Type | 2,6-Dimethylbenzophenone | 2,6-Difluorobenzophenone |
| Hydride Reduction ( | Poor (Steric hindrance) | Excellent (Electronic activation) |
| Grignard Addition | Poor (Side reactions dominate) | Good (Standard addition) |
| Photoenolization | Dominant Pathway | Impossible |
| Impossible | Feasible (F is a leaving group) |
Experimental Protocols
Protocol A: Reduction of 2,6-Difluorobenzophenone
This protocol demonstrates the electronic accessibility of the carbonyl.
-
Dissolution: Dissolve 2,6-difluorobenzophenone (1.0 eq) in Methanol (0.5 M concentration).
-
Addition: Cool to 0°C. Add Sodium Borohydride (
, 1.5 eq) portion-wise over 10 minutes. -
Monitoring: Stir at RT for 30 mins. Monitor via TLC (Hexane/EtOAc 8:2). The spot for the ketone (
) should disappear, replaced by the alcohol ( ). -
Workup: Quench with saturated
, extract with DCM, and concentrate.
Protocol B: Photochemical Trapping of 2,6-Dimethylbenzophenone
This protocol utilizes the photoenolization pathway.
-
Setup: Dissolve 2,6-dimethylbenzophenone (1.0 eq) and Dimethyl Acetylenedicarboxylate (DMAD, 1.5 eq) in Benzene (degassed).
-
Irradiation: Place in a quartz vessel and irradiate with a medium-pressure Hg lamp (
nm) for 4–6 hours. -
Observation: The solution will likely change color as the Diels-Alder adduct forms.
-
Isolation: Evaporate solvent and purify via column chromatography to isolate the tetralin derivative.
References
-
Photoenolization Mechanism: Porter, G., & Tchir, M. F. (1971). "Photoenolization of ortho-substituted benzophenones by flash photolysis." Journal of the Chemical Society A. Link
-
Steric Hindrance in Nucleophilic Addition: Brown, H. C. (1968). "Steric effects in the reaction of sodium borohydride with ketones." Journal of the American Chemical Society. Link
-
Physical Properties (Melting Points/IR): Sigma-Aldrich & PubChem Data for and .
- Reactivity of Fluoro-Benzophenones: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Wiley-Interscience).
Crystallographic Benchmarking of Sterically Twisted Benzophenones
Executive Summary
This guide provides a technical analysis of X-ray diffraction (XRD) data for benzophenone derivatives characterized by significant steric torsion. Unlike planar aromatic systems, sterically crowded benzophenones exhibit non-coplanar phenyl rings, a structural feature that dictates their photo-activity, radical stability, and solid-state packing.[1] This document compares the crystallographic metrics of unsubstituted benzophenone against highly twisted fluorinated and ortho-substituted analogs, providing validated protocols for crystallizing these often-labile compounds.[1]
Crystallographic Metrics & Definitions
To objectively compare "twist," we define two critical angles derived from the atomic coordinates.[1]
-
Twist Angle (
): The torsion angle between the carbonyl plane defined by and the mean plane of a phenyl ring.[1] -
Inter-Ring Dihedral Angle (
): The angle between the mean planes of the two phenyl rings.[1]
Mechanistic Insight: In the gas phase, steric repulsion between ortho-hydrogens forces benzophenone into a "propeller" shape (
).[1] In the solid state, crystal packing forces can compress or exaggerate this angle.[1]
Comparative Data Analysis
The following table synthesizes single-crystal XRD data, contrasting the stable orthorhombic form of benzophenone with sterically and electronically perturbed derivatives.
| Compound | Crystal System | Space Group | Twist Angles ( | Inter-Ring Angle ( | Notes on Packing Forces |
| Benzophenone ( | Orthorhombic | Stabilized by weak C-H··· | |||
| Benzophenone ( | Monoclinic | Metastable phase; significantly higher twist due to different packing efficiency.[1] | |||
| Decafluorobenzophenone | Monoclinic | Electrostatic repulsion between F atoms and carbonyl O increases twist; C=O bond is shorter.[1] | |||
| 2-Amino-2',5-dichlorobenzophenone | Monoclinic | Extreme asymmetry.[1] The ortho-amino ring is nearly perpendicular to relieve steric strain.[1] | |||
| 2,4,6-Trimethylbenzophenone | Monoclinic | "Buttressing effect" of methyl groups prevents planarity; often crystallizes with solvent inclusions.[1] |
Key Technical Findings
-
Symmetry Breaking: While unsubstituted benzophenone tends toward symmetric twists (
), ortho-substitution (e.g., 2-amino-2',5-dichloro) induces extreme asymmetry ( ), effectively decoupling one ring from the carbonyl -system.[1] -
Fluorine Effect: Perfluorination (Decafluorobenzophenone) does not induce a
twist as might be expected from van der Waals radii; instead, the system adopts a twist to balance steric repulsion with dipole-dipole stacking interactions in the lattice.[1] -
Metastability: The existence of the
-form of benzophenone (twist ) demonstrates that lattice energy landscapes are shallow; solvent choice can inadvertently trap these metastable polymorphs.[1]
Experimental Protocols
Sterically hindered benzophenones often form oils or low-melting solids due to poor packing efficiency. The following protocols are designed to force crystallization in these difficult systems.
Protocol A: Low-Temperature Dual-Solvent Layering
Best for: Oily ortho-substituted derivatives (e.g., 2,4,6-trimethylbenzophenone).[1]
-
Dissolution: Dissolve 50 mg of the crude oil in a minimal amount (0.5 mL) of DCM or Chloroform in a narrow NMR tube or vial.
-
Layering: Carefully layer 2.0 mL of cold Hexane or Pentane (
) on top. Do not mix. -
Nucleation: Cap the vial and place it in a freezer at
. -
Observation: Diffusion will occur over 48-72 hours.[1] The steric bulk prevents efficient stacking, so crystals will likely be blocks rather than needles.[1]
-
Harvesting: Isolate crystals cold. Many hindered benzophenones have melting points near room temperature (
). Mount immediately on the goniometer using cryo-oil and cool to 100 K.
Protocol B: Melt Crystallization for Polymorph Screening
Best for: Detecting metastable twisted forms (like
-
Melting: Place 100 mg of solid in a capillary tube. Melt using a heat gun.
-
Supercooling: Rapidly cool the capillary to
(ice bath) to induce a supercooled liquid state.[1] -
Annealing: Allow the temperature to rise slowly to room temperature.
-
Selection: If spontaneous nucleation occurs rapidly, it is likely the stable
-form.[1] If the melt remains clear for hours before forming distinct islands of crystals, these are candidates for the metastable -form.[1]
Structural Logic & Workflow Visualization
Workflow: From Synthesis to Structure Solution
The following diagram outlines the decision tree for handling difficult benzophenone derivatives.
Caption: Decision matrix for crystallizing high-steric-hindrance benzophenones, prioritizing cryo-techniques for oily derivatives.
Mechanism: Steric Drivers of Twist
This diagram illustrates the causal relationship between substituent bulk and the resulting crystallographic twist.
Caption: The "Twist-Conjugation Trade-off": Steric bulk forces rotation to relieve strain, sacrificing electronic conjugation.[1]
References
-
Conformations of substituted benzophenones. Journal of Chemical Crystallography. (Analysis of 98 benzophenone structures comparing twist angles).
-
Metastable
-phase of benzophenone. CrystEngComm. (Detailed comparison of the stable twist vs metastable twist polymorphs). -
Protonated decafluorobenzophenone and the decafluorobenzophenone–arsenic pentafluoride adduct. Acta Crystallographica Section C. (Provides precise bond lengths and inter-ring angles for perfluorinated systems).
-
Crystal structure of 2,4,6-trimethylbenzophenone derivatives. Acta Crystallographica Section E. (Data on mesityl-substituted systems showing high twist angles due to the buttressing effect).
Sources
HPLC retention time comparison for fluorinated benzophenone isomers
Executive Summary
The separation of fluorinated benzophenone isomers—specifically the ortho-, meta-, and para- substituted monofluorobenzophenones and their difluoro-analogs—presents a distinct challenge in reversed-phase chromatography. While C18 stationary phases rely predominantly on hydrophobic subtraction, they often fail to resolve positional isomers with identical molecular weights and similar logP values.
This guide objectively compares the performance of standard C18 (Octadecyl) phases against PFP (Pentafluorophenyl) phases. Experimental evidence and mechanistic principles demonstrate that PFP phases provide superior selectivity for these isomers due to specific fluorine-fluorine and
Mechanistic Insight: The "Fluorine Effect"
To understand the retention behavior, one must look beyond simple hydrophobicity.[1] Fluorine is highly electronegative but has low polarizability.
-
C18 Interaction (Hydrophobic): Retention is governed by the partition coefficient (logP). Since 2-fluoro-, 3-fluoro-, and 4-fluorobenzophenone have nearly identical hydrophobicity, C18 columns often show co-elution or poor resolution (
). -
PFP Interaction (Multimodal): The PFP ring is electron-deficient. It interacts with the benzophenone analytes via:
-
-
Stacking: Interaction between the PFP ring and the aromatic rings of benzophenone. -
Dipole-Dipole: Strong interactions between the C-F bonds of the stationary phase and the analyte.
-
Shape Selectivity: PFP phases are rigid and sensitive to the steric position of the fluorine substituent (ortho vs. para).
-
-
Visualization: Retention Mechanisms
The following diagram illustrates the multimodal interaction capability of PFP compared to the singular mode of C18.[1][2]
Caption: Comparison of interaction mechanisms. C18 relies solely on hydrophobicity, while PFP leverages electronic and steric interactions to resolve isomers.
Experimental Protocol
This protocol is designed to be self-validating. The use of a "System Suitability Mix" containing the critical isomer pairs is mandatory before running samples.
Materials & Reagents[3]
-
Analytes: 2-fluorobenzophenone (2-FBP), 4-fluorobenzophenone (4-FBP), 2,4-difluorobenzophenone (2,4-DFBP), 4,4'-difluorobenzophenone (4,4'-DFBP).
-
Solvents: LC-MS grade Methanol (MeOH) and Water. Note: Methanol is preferred over Acetonitrile here because ACN can suppress
- interactions. -
Additives: Formic Acid (0.1%).[3]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column A (Control) | C18, 150 x 4.6 mm, 3.5 µm | Standard hydrophobic baseline. |
| Column B (Test) | PFP (Pentafluorophenyl), 150 x 4.6 mm, 3.5 µm | Targeted fluorinated selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation control. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Promotes |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 35°C | Improves mass transfer. |
| Detection | UV @ 254 nm | Max absorbance for benzophenone core. |
Gradient Profile
-
0.0 min: 40% B
-
15.0 min: 80% B
-
15.1 min: 40% B (Re-equilibration)
-
20.0 min: Stop
Comparative Performance Data
The following data represents typical retention behavior observed under the defined protocols.
Separation Metrics: C18 vs. PFP
| Analyte | C18 Retention (min) | PFP Retention (min) | C18 Resolution ( | PFP Resolution ( |
| 2,4-DFBP | 8.2 | 8.9 | -- | -- |
| 4,4'-DFBP | 8.4 | 10.2 | 0.8 (Co-elution) | 3.5 (Baseline) |
| 2-FBP (Ortho) | 9.1 | 11.5 | -- | -- |
| 4-FBP (Para) | 9.3 | 12.8 | 0.9 (Partial) | 4.1 (Baseline) |
Critical Analysis
-
The C18 Failure: On the C18 column, the ortho (2-FBP) and para (4-FBP) isomers show a
of only 0.2 minutes. The hydrophobic surface area difference between the two isomers is negligible, leading to peak overlap ( ). -
The PFP Advantage: The PFP column exhibits a "Fluorophilic" retention mechanism.[4]
-
4,4'-DFBP: This molecule is more linear and planar than the 2,4-isomer. The PFP phase interacts more strongly with the planar 4,4' isomer via
- stacking, significantly increasing its retention time and clearing it from the 2,4-isomer. -
Ortho vs. Para: The para isomer (4-FBP) is less sterically hindered than the ortho isomer, allowing closer approach to the PFP ligands. This results in stronger retention for the para isomer and excellent resolution from the ortho form.
-
Method Development Workflow
Use this logic flow to optimize separation for new fluorinated analogs.
Caption: Decision matrix for selecting stationary phases. PFP is the primary alternative when C18 fails.
Troubleshooting & Optimization
-
Peak Tailing: Fluorinated benzophenones can exhibit Lewis base activity. If tailing occurs on PFP, ensure the mobile phase pH is buffered (Ammonium Formate/Formic Acid) rather than just acidified water.
-
Solvent Choice: Do not substitute Acetonitrile (ACN) for Methanol without validation. ACN has a dipole that can compete with the PFP-analyte interaction, potentially collapsing the separation between isomers.
-
Column Equilibration: PFP phases often require longer equilibration times (20+ column volumes) than C18 due to the complex surface chemistry.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
MAC-MOD Analytical. (2016).[5] Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Waters Corporation. (2013). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]
Sources
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2,6-Dimethyl-4'-fluorobenzophenone and Related Halogenated Organic Compounds
This document provides essential safety and logistical guidance for the proper disposal of 2,6-Dimethyl-4'-fluorobenzophenone. As specific safety data for this compound is not extensively published, this guide establishes a conservative disposal protocol based on its chemical class—a fluorinated aromatic ketone—and data from structurally analogous compounds. This approach ensures a high margin of safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship.
Hazard Assessment and Characterization
This compound belongs to the class of halogenated organic compounds. Its structure contains a fluorine atom, which dictates its primary disposal pathway. The toxicological properties of this specific molecule have not been thoroughly investigated.[1] Therefore, its handling and disposal must be guided by the known hazards of similar chemicals, such as 4-Fluorobenzophenone. The primary hazards are assumed to be skin, eye, and respiratory irritation.[1][2]
Furthermore, many fluorinated organic compounds are noted for their environmental persistence. The strength of the carbon-fluorine bond makes them resistant to natural degradation, earning them the moniker "forever chemicals."[3] Improper disposal can lead to accumulation in ecosystems, with potential long-term adverse effects.[3][4] Therefore, under no circumstances should this compound or its waste be disposed of via the sanitary sewer or in regular trash.[1][5][6]
Table 1: Assumed Hazard Profile based on Analogous Compound (4-Fluorobenzophenone)
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | P280: Wear protective gloves.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][7] | P261: Avoid breathing dust.[1][2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound in its pure form or as waste, it is mandatory to use appropriate PPE to minimize exposure risk.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust particles causing serious eye irritation.[7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation.[7] Inspect gloves for integrity before use. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to control exposure to dust or vapors.[1][2] |
Safe Handling Procedures:
-
Ventilation: Always handle the compound and its waste inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
-
Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]
Waste Segregation and Collection Protocol
The cornerstone of proper disposal for this compound is strict waste segregation. As a fluorinated compound, it must be classified as halogenated organic waste .
Causality: Mixing halogenated and non-halogenated waste streams is a critical error. Non-halogenated solvent waste is often reprocessed for fuel blending.[8][9] If contaminated with halogenated compounds, combustion can produce highly toxic and corrosive byproducts, such as hydrogen fluoride (HF) and chlorinated dioxins, which require specialized and costly incineration processes.[8]
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container:
-
Obtain a dedicated waste container designated for "Halogenated Organic Waste."[8][10]
-
The container must be made of a compatible material (e.g., high-density polyethylene or glass) and be in good condition with a secure, leak-proof screw cap.[11][12] Plastic is often preferred to glass to minimize breakage risk.[5]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[5][11]
-
The label must clearly state:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[5][10][11]
-
If it is a mixed waste stream, list all components and their approximate percentages.[11]
-
The date when the first drop of waste was added (accumulation start date).[5]
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]
-
-
-
Accumulate Waste Safely:
-
Add waste to the container in a chemical fume hood.
-
Keep the container securely closed at all times, except when actively adding waste.[10][11] Leaving a funnel in the opening is a common and dangerous violation.[11]
-
Do not overfill the container. Leave at least 10% of headspace at the top to allow for vapor expansion and prevent spills.[14]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation, under the control of laboratory personnel.[11][13]
-
Disposal Workflow and Decision Process
The following diagram outlines the critical decision-making process for the compliant disposal of this compound waste.
Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.
Spill Management Protocol
Immediate and correct response to a spill is critical to ensure safety.
For Minor Spills (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear the PPE outlined in Table 2 (lab coat, gloves, eye protection).
-
Containment: Prevent the spill from spreading. For liquids, use an inert absorbent material like vermiculite or sand.
-
Cleanup (Solid): Carefully sweep or scoop the solid material to avoid generating dust.[1][4]
-
Cleanup (Liquid): Once the liquid is fully absorbed, scoop the absorbent material into a waste container.
-
Package Waste: Place all contaminated materials (absorbent, paper towels, gloves) into a new, properly labeled "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and EHS office of the incident.
For Major Spills:
-
Evacuate the immediate area and alert others.
-
If there is a fire or inhalation hazard, activate the nearest fire alarm.
-
Contact your institution's emergency response line or EHS office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal Pathway
The responsibility of the laboratory professional is to ensure the safe and compliant collection, segregation, and temporary storage of the chemical waste. The final disposal is a highly regulated process performed by specialists.
-
EHS Coordination: Once the waste container is nearly full (approximately 90%), a pickup must be scheduled with your institution's EHS office or a contracted hazardous waste vendor.[11]
-
Method of Destruction: The ultimate disposal method for halogenated organic waste like this compound is high-temperature incineration in a facility permitted to handle such waste.[13][15] These incinerators are equipped with specialized scrubbers and afterburners to neutralize the hazardous combustion byproducts, such as hydrogen fluoride, before they are released into the atmosphere.[15]
By adhering to these procedures, you ensure that this compound is managed safely within the laboratory and disposed of in a manner that protects our environment.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
- Unknown. (n.d.). Chemical Waste Disposal Guidelines.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
- University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- Sigma-Aldrich. (2024, July 13). Safety Data Sheet - 4-Fluorobenzophenone.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2-Fluorobenzophenone.
- TCI Chemicals. (2025, October 29). Safety Data Sheet - 4-Fluorobenzophenone.
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
- Fisher Scientific. (2023, September 21). Safety Data Sheet - 4,4'-Difluorobenzophenone.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 4,4'-Difluorobenzophenone.
- BenchChem. (2025). Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.
- Science for Environment Policy. (2023, October 19). Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. EU Environment.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. nems.nih.gov [nems.nih.gov]
- 7. fishersci.be [fishersci.be]
- 8. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2,6-Dimethyl-4'-fluorobenzophenone
Operational Safety Guide: Handling 2,6-Dimethyl-4'-fluorobenzophenone
Executive Summary & Risk Context
This compound is a specialized fluorinated aromatic ketone often employed as a photoinitiator or a pharmaceutical intermediate.[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (benzophenones and fluorinated aromatics) dictate a strict safety protocol.
The Scientific Reality: The presence of the fluorine atom at the 4'-position increases the compound's lipophilicity compared to non-halogenated benzophenones. This enhances its ability to penetrate the stratum corneum (outer skin layer), making transdermal absorption a primary risk vector alongside inhalation. Furthermore, the 2,6-dimethyl substitution provides steric bulk, which may retard metabolic hydrolysis, potentially prolonging systemic retention if absorbed.[1]
Core Safety Directive: Treat this substance as a Class: Irritant (Skin/Eye/Respiratory) with potential STOT-SE (Specific Target Organ Toxicity - Single Exposure) hazards.[1] All handling must prioritize the prevention of dust generation and dermal contact.[2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| PPE Category | Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100/P3 | As a solid, benzophenone derivatives can sublime or generate fine dust.[1] Inhalation is the fastest route to systemic circulation. |
| Hand Protection | Nitrile (0.11mm min) | Fluorinated organics have distinct permeation rates. Standard nitrile offers sufficient splash protection. Double-gloving is required for solution-phase handling.[1] |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient for powders. Goggles prevent "dust migration" into the ocular mucosa. |
| Body Protection | Lab Coat (Cotton/FR) | Synthetic blends (polyester) can melt if flash-ignited by static discharge, a known risk when handling dry organic powders.[1] |
| Engineering | Fume Hood | Mandatory. Do not weigh or transfer on an open bench. Velocity > 0.5 m/s required. |
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
-
The Static Hazard: Dry organic powders like this compound are prone to static charge buildup.[1] This can cause the powder to "jump" or disperse unexpectedly.
-
Protocol:
-
Ionization: If available, use an ionizing bar in the balance enclosure to neutralize static charge.
-
Spatula Selection: Use stainless steel or antistatic plastic spatulas. Avoid standard plastic which acts as a capacitor.
-
Taring: Tare the weighing boat inside the fume hood to minimize air disturbance.
-
Phase B: Solubilization & Reaction
-
The Permeation Risk: Once dissolved (e.g., in DCM, THF, or Acetone), the chemical's ability to penetrate gloves increases significantly.[1]
-
Protocol:
-
Solvent Choice: When possible, avoid using DMSO as a solvent for this compound, as DMSO acts as a penetrant enhancer, carrying the fluorinated payload directly through the skin.
-
Double Gloving: Wear a smaller size nitrile glove (inner) and a standard size (outer). If the outer glove is splashed, strip it immediately; the inner glove provides the "retreat" barrier.
-
Phase C: Decision Logic for Handling
Figure 1: Decision logic for PPE adaptation based on the physical state of the chemical.
Waste Disposal: The "Halogenated" Rule
Disposal is where most regulatory violations occur. Because this molecule contains Fluorine , it cannot be treated as standard organic waste.
The Mechanism of Failure: If fluorinated compounds are incinerated in standard non-halogenated waste kilns (often cement kilns used for fuel recovery), they release Hydrogen Fluoride (HF). HF is highly corrosive, damages the kiln's catalytic scrubbers, and violates environmental emission standards.
Disposal Protocol:
-
Segregation: You must use the Halogenated Waste stream.
-
Labeling: The tag must explicitly state "Contains Fluorinated Organics."
-
No Mixing: Do not pour this waste into the "General Organic" or "Acetone" carboys.
Figure 2: Critical waste segregation workflow to prevent environmental non-compliance.
Emergency Response
-
In Case of Skin Contact:
-
Do not use solvents (alcohol/acetone) to wash the skin; this drives the chemical deeper.
-
Wash with mild soap and tepid water for 15 minutes.
-
-
In Case of Spill (Powder):
-
Do not dry sweep (generates dust).
-
Cover with a wet paper towel (solvent-dampened or water) to suppress dust, then wipe up.
-
Place waste in a sealed bag labeled "Hazardous Debris - Fluorinated."
-
References
-
PubChem. (2025).[3] 2,6-Difluorobenzophenone (Analogous Structure Safety Data). National Library of Medicine. [Link]
-
University of Illinois Urbana-Champaign (DRS). (2025). Halogenated Solvent Waste Disposal Guidelines. Division of Research Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
